Product packaging for 4-(2-Pyridyl)aniline(Cat. No.:CAS No. 18471-73-3)

4-(2-Pyridyl)aniline

Cat. No.: B094442
CAS No.: 18471-73-3
M. Wt: 170.21 g/mol
InChI Key: BXYRAPNURYRQSP-UHFFFAOYSA-N
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Description

4-(2-Pyridyl)aniline is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2 B094442 4-(2-Pyridyl)aniline CAS No. 18471-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYRAPNURYRQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332666
Record name 4-(2-Pyridyl)aniline
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18471-73-3
Record name 4-(2-Pyridyl)aniline
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Record name 4-(pyridin-2-yl)aniline
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Foundational & Exploratory

4-(2-Pyridyl)aniline CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide to 4-(2-Pyridyl)aniline, tailored for researchers, scientists, and professionals in drug development.

Core Compound Information

CAS Number: 18471-73-3[1][2][3]

Chemical Name: 4-(Pyridin-2-yl)aniline

Synonyms: 4-(2-Pyridinyl)aniline, 2-(4-Aminophenyl)pyridine[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₁H₁₀N₂[1]
Molecular Weight 170.21 g/mol [1][2]
Appearance Brown solid[2]
Melting Point 95 °C[2]
Boiling Point 322.8 ± 17.0 °C (Predicted)[2]
Density 1.133 ± 0.06 g/cm³ (Predicted)[2]
pKa 5.72 ± 0.25 (Predicted)[2]
Storage Temperature 2-8°C, protect from light[2]

Spectroscopic Data

Spectrum TypeDataReference
IR (νmax/cm⁻¹) 3333, 3210, 1606, 1586, 1519, 1294, 1181[2]
¹H NMR (500 MHz, CDCl₃) δ 8.62 (1H, dt, J=1.0, 5.0 Hz), 7.83 (2H, d, J=8.5 Hz), 7.68-7.61 (2H, m), 7.11 (1H, m), 6.75 (2H, d, J=8.5 Hz), 3.83 (2H, br s)[2]
¹³C NMR (125 MHz, CDCl₃) δ 157.6, 149.5, 147.5, 136.6, 129.8, 128.1, 121.0, 119.4, 115.2[2]
Mass Spectrometry (ESI) m/z 171 ([M + H]⁺, 100)[2]

Experimental Protocols

Synthesis of this compound from 2-(4-Nitrophenyl)pyridine

This protocol details the reduction of 2-(4-nitrophenyl)pyridine to synthesize this compound.[2]

Materials:

  • 2-(4-Nitrophenyl)pyridine

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen (H₂) gas

  • Celite

  • Dichloromethane (CH₂Cl₂)

  • Ammonia (NH₃) solution

Procedure:

  • Dissolve 2-(4-nitrophenyl)pyridine (0.2 g, 1.03 mmol) in methanol (10 mL).

  • Add 10% palladium on carbon (20 mg) as a catalyst.

  • Carry out the reduction reaction under a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Upon completion of the reaction, remove the catalyst by filtration through a Celite pad.

  • Wash the Celite pad with methanol (50 mL).

  • Combine the filtrates and remove the solvent by evaporation under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude product by flash chromatography on silica gel.

  • Use an eluent system of dichloromethane-methanol-ammonia (95:4.5:0.5, v/v/v).

  • This purification yields the target compound, this compound, as a brown solid (0.15 g, 87% yield).[2]

Biological Activity and Applications

The pyridine nucleus is a common scaffold in many natural products and pharmaceutical compounds, exhibiting a wide range of biological activities.[5] Derivatives of pyridine have been reported to possess antimicrobial, antiviral, and antitumor properties.[5] While specific signaling pathways for this compound are not extensively documented, its structural motifs are of interest in medicinal chemistry. For instance, aniline derivatives are explored for their potential as kinase inhibitors.[5]

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 2-(4-Nitrophenyl)pyridine in Methanol reagents + 10% Pd/C + H₂ atmosphere reaction Stir at RT for 18h start->reaction reagents->reaction filtration Filtration through Celite reaction->filtration Crude Mixture evaporation Evaporation of Solvent filtration->evaporation chromatography Flash Chromatography (Silica Gel) evaporation->chromatography Crude Product eluent Eluent: CH₂Cl₂:MeOH:NH₃ (95:4.5:0.5) product This compound (Brown Solid) chromatography->product Purified Product

Caption: Synthesis and purification workflow for this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(2-Pyridyl)aniline, also known as 2-(4-aminophenyl)pyridine, is an organic compound featuring a pyridine ring linked to an aniline moiety at the para position.[1] Its chemical formula is C₁₁H₁₀N₂ and it has a molecular weight of 170.21 g/mol .[2] This bifunctional molecule serves as a crucial building block in medicinal chemistry and materials science, primarily due to the presence of two distinct aromatic systems and a reactive amino group.[1] It is often utilized as a ligand in the formation of metal complexes and as a precursor for the synthesis of more complex molecules with potential applications in drug development.[1] This guide provides a detailed overview of a common synthetic route to this compound and the standard methods for its characterization.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves the reduction of its nitro precursor, 2-(4-nitrophenyl)pyridine. This transformation is typically achieved through catalytic hydrogenation, a process that offers high yields and clean conversion.

Reaction Scheme:

The synthesis proceeds via the reduction of the nitro group (-NO₂) on the phenyl ring to an amino group (-NH₂), using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

G cluster_reactants Reactant cluster_reagents Reagents cluster_product Product 2-(4-Nitrophenyl)pyridine reagents H₂ (gas) 10% Pd/C Methanol (Solvent) 2-(4-Nitrophenyl)pyridine->reagents This compound reagents->this compound

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on a general procedure for the reduction of 2-(4-nitrophenyl)pyridine.[3]

  • Dissolution: Dissolve 2-(4-nitrophenyl)pyridine (0.2 g, 1.03 mmol) in methanol (10 mL) in a suitable reaction flask.

  • Catalyst Addition: Add 10% palladium on carbon (20 mg) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 18 hours.

  • Filtration: Upon completion of the reaction, filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol (50 mL) to ensure all the product is collected.

  • Solvent Removal: Combine the filtrates and remove the solvent by evaporation under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash chromatography on silica gel using a solvent system of dichloromethane, methanol, and ammonia (95:4.5:0.5, v/v/v).

  • Isolation: Collect the fractions containing the desired product and evaporate the solvent to afford this compound as a brown solid (0.15 g, 87% yield).[3]

Synthesis Workflow Diagram

G start Start dissolve Dissolve 2-(4-nitrophenyl)pyridine in Methanol start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenate React under H₂ Atmosphere (18 hours, Room Temp) add_catalyst->hydrogenate filter Filter through Celite to Remove Catalyst hydrogenate->filter evaporate Evaporate Solvent (Reduced Pressure) filter->evaporate purify Purify by Flash Chromatography evaporate->purify isolate Isolate Pure Product purify->isolate end End isolate->end

Figure 2: Workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound is characterized using various spectroscopic and analytical techniques to confirm its identity, purity, and structure.

Physicochemical and Spectroscopic Data

The following table summarizes the key characterization data for this compound.

PropertyValueReference(s)
Appearance Brown solid[3]
Melting Point 89-92 °C (literature: 94-95 °C)[3]
Infrared (IR) ν (cm⁻¹) 3333, 3210 (N-H stretching), 1606, 1586, 1519 (C=C and C=N stretching)[3]
¹H NMR (500 MHz, CDCl₃) δ (ppm) 8.62 (1H, dt, J=1.0, 5.0 Hz), 7.83 (2H, d, J=8.5 Hz), 7.68-7.61 (2H, m), 7.11 (1H, m), 6.75 (2H, d, J=8.5 Hz), 3.83 (2H, br s)[3]
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 157.6, 149.5, 147.5, 136.6, 129.8, 128.1, 121.0, 119.4, 115.2[3]
Mass Spectrometry (ESI-MS) m/z 171 ([M+H]⁺, 100%)[3]

Experimental Protocols for Characterization

  • Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

  • Infrared (IR) Spectroscopy: An IR spectrum is recorded on an FT-IR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is acquired over a range of 4000–400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • ¹H NMR: Acquire the proton NMR spectrum on a 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum on a 125 MHz NMR spectrometer.

  • Mass Spectrometry (MS): Mass spectral data is obtained using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the instrument. The mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) is determined.[3]

Characterization Workflow Diagram

G start Purified Product (this compound) mp Melting Point Analysis start->mp ir FT-IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms data_analysis Data Analysis and Structure Confirmation mp->data_analysis ir->data_analysis nmr->data_analysis ms->data_analysis end Characterization Complete data_analysis->end

References

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(2-Pyridyl)aniline, a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science. The document focuses on the critical parameters of solubility and stability, which are paramount for its application in drug discovery and development. Due to the limited availability of direct experimental data for this compound, this guide combines available information with data from structurally similar compounds, namely aniline and various pyridine derivatives, to provide informed estimations and guidance for experimental design. Detailed experimental protocols for determining solubility and assessing stability are provided to facilitate further research and characterization of this compound.

Introduction

This compound, a molecule incorporating both a pyridine and an aniline moiety, presents a unique combination of chemical features that make it an attractive scaffold for the development of novel therapeutic agents and functional materials.[1][2] The presence of the basic pyridine ring and the nucleophilic amino group on the aniline ring allows for diverse chemical modifications and interactions with biological targets.[1] Understanding the solubility and stability of this compound is a fundamental prerequisite for its successful application, influencing everything from reaction conditions in synthesis to bioavailability and shelf-life in pharmaceutical formulations. This guide aims to consolidate the known information and provide a framework for the systematic evaluation of this compound.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the compound's behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₀N₂[1][3]
Molecular Weight 170.21 g/mol [3]
CAS Number 18471-73-3[1][3]
Appearance Solid[4]
Melting Point 95 °C[4]
Boiling Point (Predicted) 322.8 ± 17.0 °C[4]
Density (Predicted) 1.133 ± 0.06 g/cm³[4]
pKa (Predicted) 5.72 ± 0.25[4]
LogP (Predicted) 1.9[3]

Solubility Profile

The aniline component suggests some degree of solubility in organic solvents, while the pyridine ring, with its nitrogen atom capable of hydrogen bonding, may impart a slight to moderate aqueous solubility.[1] The overall molecule is largely non-polar, suggesting that solubility will be higher in organic solvents than in water.

Table 2: Estimated Solubility of this compound

SolventEstimated SolubilityRationale
Water LowThe hydrophobic nature of the fused aromatic rings is expected to dominate, leading to poor aqueous solubility. The basicity of the pyridine nitrogen may slightly enhance solubility in acidic aqueous solutions.
Ethanol SolubleEthanol's polarity is intermediate, and it can act as both a hydrogen bond donor and acceptor, making it a good solvent for many organic compounds.
Methanol SolubleSimilar to ethanol, methanol is a polar protic solvent that should effectively solvate this compound.
DMSO SolubleDimethyl sulfoxide is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds.
Acetone SolubleAcetone is a polar aprotic solvent that should be capable of dissolving this compound.
Experimental Protocol for Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C and 37 °C).

Materials:

  • This compound

  • Selected solvents (e.g., water, 0.1 N HCl, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO, acetone)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks, pipettes, and syringes with filters

Procedure:

  • Prepare saturated solutions by adding an excess amount of this compound to each solvent in a sealed vial.

  • Equilibrate the vials in a shaking incubator at the desired temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.[5]

  • Calculate the solubility in units such as mg/mL or g/L.

Workflow for Solubility Determination

G A Add excess this compound to solvent B Equilibrate in shaking incubator A->B 24-48h C Centrifuge to separate solid B->C D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC-UV E->F G Calculate solubility F->G

Caption: Workflow for the experimental determination of solubility.

Stability Profile

The stability of a compound under various stress conditions is a critical factor in its development as a drug candidate. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][8][9]

Forced Degradation Studies

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[7][8]

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended Protocol
Hydrolytic Treat solutions of this compound in 0.1 N HCl, water, and 0.1 N NaOH. Incubate at elevated temperatures (e.g., 60-80 °C) for a defined period (e.g., up to 7 days).
Oxidative Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature for up to 7 days.
Photolytic Expose a solid sample and a solution of this compound to UV and fluorescent light according to ICH Q1B guidelines.
Thermal Expose a solid sample of this compound to dry heat at various temperatures (e.g., 60 °C, 80 °C, 105 °C) for a defined period.
Experimental Protocol for Stability-Indicating HPLC Method Development

A validated stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.

Objective: To develop and validate an HPLC method capable of resolving this compound from its potential degradation products generated under forced degradation conditions.

Materials:

  • This compound

  • Samples from forced degradation studies

  • HPLC system with a photodiode array (PDA) or UV detector

  • Suitable HPLC column (e.g., C18, Phenyl-Hexyl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Buffers (e.g., phosphate, acetate)

  • Acids and bases for mobile phase pH adjustment (e.g., trifluoroacetic acid, ammonium hydroxide)

Procedure:

  • Method Development:

    • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values to achieve optimal separation of the parent peak from any degradation peaks.

    • Evaluate different column stationary phases if necessary.

    • Optimize the gradient elution profile to ensure adequate resolution of all peaks within a reasonable run time.

  • Forced Degradation Sample Analysis:

    • Inject the stressed samples into the developed HPLC system.

    • Use a PDA detector to assess peak purity and identify the formation of new peaks corresponding to degradation products.

  • Method Validation (according to ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by spiking experiments.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

Workflow for Stability-Indicating Method Development

G A Perform Forced Degradation Studies C Analyze Stressed Samples A->C B Develop HPLC Method (Column, Mobile Phase, Gradient) B->C D Assess Peak Purity and Resolution C->D D->B Optimize E Method Validation (ICH Q2(R1)) D->E Acceptable F Validated Stability-Indicating Method E->F

Caption: Workflow for developing a stability-indicating HPLC method.

Potential Signaling Pathway Involvement

While direct evidence for the involvement of this compound in specific signaling pathways is currently limited, its structural motifs are present in numerous biologically active compounds, particularly kinase inhibitors. The 4-anilinoquinazoline and related scaffolds, which bear resemblance to this compound, are known to target the ATP-binding site of various kinases.[10][11]

Derivatives of 2-aminopyridine have been investigated as potential ROS1 kinase inhibitors.[12] Given this, a plausible hypothesis is that this compound could act as a scaffold for the development of inhibitors targeting protein kinases involved in cell proliferation and survival pathways.

Hypothetical Signaling Pathway Inhibition

References

An In-depth Technical Guide to the Electronic Properties of 4-(2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Pyridyl)aniline is a heterocyclic aromatic compound of significant interest in materials science and coordination chemistry. Its structure, featuring a pyridine ring linked to an aniline moiety, suggests intriguing electronic properties stemming from the interplay between the electron-donating aniline and the electron-accepting pyridine components. This guide provides a comprehensive overview of the theoretical electronic properties of this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow for its characterization. Due to a lack of extensive experimental data in the current body of scientific literature, this document focuses on computed properties and standardized methodologies for experimental validation.

Core Electronic Properties (Computed Data)

PropertyComputed ValueSource
Molecular Formula C₁₁H₁₀N₂PubChem[1]
Molecular Weight 170.21 g/mol PubChem[1]
XLogP3 1.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Topological Polar Surface Area 38.9 ŲPubChem[1]

Experimental Protocols for Electronic Characterization

To experimentally validate and expand upon the computed data, the following standard protocols are recommended for characterizing the electronic properties of this compound.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is fundamental for investigating the electronic transitions within the molecule.

Objective: To determine the absorption maxima (λmax) and the molar extinction coefficient (ε) of this compound.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a sample of this compound and dissolve it in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM). Ensure the chosen solvent has a UV cutoff wavelength lower than the expected absorption of the analyte.[2]

  • Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10 µM, 20 µM, 40 µM, 60 µM, 80 µM).

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 20 minutes.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Sample Measurement: Starting with the least concentrated solution, rinse the cuvette with a small amount of the sample before filling it. Record the absorbance spectrum over a relevant wavelength range (e.g., 200-600 nm). Repeat for all concentrations.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • The molar extinction coefficient (ε) can be calculated from the slope of the linear portion of the calibration curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a compound and to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Objective: To determine the oxidation and reduction potentials of this compound and to estimate its HOMO and LUMO energy levels.

Methodology:

  • Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in a dry, degassed electrochemical-grade solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Solution Preparation: Dissolve a known concentration of this compound (e.g., 1 mM) in the prepared electrolyte solution.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Degassing: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Scan the potential from an initial value where no faradaic current is observed towards a more positive potential to observe oxidation, and then reverse the scan towards a negative potential to observe reduction.

    • Record the cyclic voltammogram at various scan rates (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

  • Internal Standard: After the initial measurements, add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺) and record the voltammogram again. This allows for the accurate calibration of the measured potentials.

  • Data Analysis:

    • Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammogram.

    • Estimate the HOMO and LUMO energy levels using the following empirical formulas, referencing the Fc/Fc⁺ couple (assuming its energy level is -4.8 eV relative to the vacuum level):

      • EHOMO = -[Eox (vs Fc/Fc⁺) + 4.8] eV

      • ELUMO = -[Ered (vs Fc/Fc⁺) + 4.8] eV

    • The electrochemical band gap can be calculated as Egap = ELUMO - EHOMO.

Computational Modeling (Density Functional Theory - DFT)

DFT calculations are a powerful tool for predicting and understanding the electronic structure and properties of molecules.

Objective: To calculate the optimized geometry, HOMO-LUMO energy levels, and the theoretical electronic absorption spectrum of this compound.

Methodology:

  • Structure Input: Build the molecular structure of this compound using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and effective method is to use a hybrid functional like B3LYP with a suitable basis set such as 6-311G(d,p).

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • From the optimized structure, the energies of the molecular orbitals (HOMO and LUMO) can be obtained. The HOMO-LUMO gap is the difference between these energies.

    • To predict the UV-Vis spectrum, a Time-Dependent DFT (TD-DFT) calculation is performed. This will provide the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption wavelengths and intensities.

  • Solvent Effects: To better correlate with experimental data from solutions, calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent used in experimental measurements.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of the electronic properties of an organic molecule like this compound.

G Workflow for Electronic Property Characterization cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_experimental Experimental cluster_computational Computational cluster_data Data Analysis & Correlation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis cv Cyclic Voltammetry purification->cv dft DFT Calculations (Geometry Optimization) purification->dft analysis Correlate Experimental & Computational Data uv_vis->analysis cv->analysis tddft TD-DFT Calculations dft->tddft tddft->analysis properties Determine Electronic Properties: λmax, ε, Eox, Ered, HOMO, LUMO, Band Gap analysis->properties

Caption: A logical workflow for the electronic characterization of this compound.

Conclusion

This compound is a molecule with the potential for interesting electronic applications, meriting further investigation. While detailed experimental data is currently sparse in the literature, this guide provides the necessary theoretical foundation and practical experimental protocols for researchers to fully characterize its electronic properties. The combination of UV-Vis spectroscopy, cyclic voltammetry, and DFT calculations, as outlined in the proposed workflow, will enable a thorough understanding of the molecule's electronic structure, paving the way for its application in novel materials and technologies. The lack of information on its interaction with biological signaling pathways suggests that its primary relevance may lie outside the immediate scope of drug development, although its role as a versatile ligand in bioinorganic chemistry should not be discounted.

References

synonyms for 4-(2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-(2-Pyridyl)aniline for Researchers and Drug Development Professionals

Introduction

This compound is a versatile organic compound that incorporates both an aniline and a pyridine moiety.[1] This unique structure, featuring a pyridine ring substituted at the 2-position with an aniline group, makes it a valuable building block in various scientific fields.[1] Its conjugated aromatic systems give rise to interesting electronic properties, and the presence of the basic pyridine ring allows it to function effectively as a ligand in coordination chemistry.[1] This guide provides a comprehensive overview of this compound, including its synonyms, chemical properties, synthesis protocols, and applications, with a focus on its relevance to researchers and professionals in drug development.

Synonyms and Identifiers

The compound this compound is known by several synonyms in chemical literature and databases. Proper identification is crucial for accurate literature searches and procurement.

Identifier TypeValue
IUPAC Name 4-(pyridin-2-yl)aniline[2]
CAS Number 18471-73-3[1][2][3][4]
Molecular Formula C₁₁H₁₀N₂[1][2][3][4]
Synonyms 2-(4-Aminophenyl)pyridine[1][2][4], 4-(Pyridin-2-Yl)Aniline[1], 2-Pyridyl-3-aniline[1][4], 4-pyridin-2-ylaniline[2], 2-(p-Aminophenyl)pyridine[2], 4-(2-pyridinyl)phenylamine[2], 4-Pyridin-2-yl-phenylamine[2], Benzenamine, 4-(2-pyridinyl)-[2][4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below. These properties are essential for its handling, characterization, and application in experimental settings.

Physicochemical Properties
PropertyValueSource
Molecular Weight 170.21 g/mol [2][3][4]
Appearance Dark brown or brown solid[1][3]
Melting Point 95 °C (lit.), 89-92 °C[3][4]
Boiling Point (Predicted) 322.8 ± 17.0 °C[3][4]
Density (Predicted) 1.133 ± 0.06 g/cm³[3][4]
pKa (Predicted) 5.72 ± 0.25[3][4]
Storage Temperature 2-8°C, protect from light[3][4]
Spectroscopic Data
Spectroscopy TypeData
IR (νₘₐₓ/cm⁻¹) 3333, 3210, 1606, 1586, 1519, 1294, 1181[3]
¹H NMR (500 MHz, CDCl₃) δ 8.62 (1H, dt, J=1.0, 5.0 Hz), 7.83 (2H, d, J=8.5 Hz), 7.68-7.61 (2H, m), 7.11 (1H, m), 6.75 (2H, d, J=8.5 Hz), 3.83 (2H, br s)[3]
¹³C NMR (125 MHz, CDCl₃) δ 157.6, 149.5, 147.5, 136.6, 129.8, 128.1, 121.0, 119.4, 115.2[3]
Mass Spectrometry (ESI) m/z 171 ([M+H]⁺, 100)[3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of 2-(4-nitrophenyl)pyridine.[3]

Materials:

  • 2-(4-Nitrophenyl)pyridine (0.2 g, 1.03 mmol)

  • Methanol (10 mL for dissolution, 50 mL for washing)

  • 10% Palladium on carbon (Pd/C) (20 mg)

  • Hydrogen (H₂) gas

  • Celite

  • Silica gel for chromatography

  • Eluent: Dichloromethane-methanol-ammonia (95:4.5:0.5, v/v/v)

Procedure:

  • Dissolve 2-(4-nitrophenyl)pyridine (0.2 g, 1.03 mmol) in methanol (10 mL).[3]

  • Add 10% palladium on carbon (20 mg) as a catalyst to the solution.[3]

  • Carry out the reduction reaction under a hydrogen atmosphere, stirring the mixture at room temperature for 18 hours.[3]

  • Upon completion of the reaction, remove the catalyst by filtration through a Celite pad.[3]

  • Wash the Celite pad with methanol (50 mL).[3]

  • Combine the filtrates and remove the solvent by evaporation under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by flash chromatography on silica gel using a dichloromethane-methanol-ammonia (95:4.5:0.5, v/v/v) eluent system.[3]

  • This procedure yields this compound (0.15 g, 87% yield) as a brown solid.[3]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reduction Reaction cluster_workup Work-up & Purification Start 2-(4-Nitrophenyl)pyridine Reaction Stir under H₂ atmosphere (Room Temp, 18h) Start->Reaction Methanol Methanol Methanol->Reaction Catalyst 10% Pd/C Catalyst->Reaction Filtration Filter through Celite Reaction->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Chromatography Silica Gel Chromatography Evaporation->Chromatography End This compound Chromatography->End

Synthesis workflow for this compound.

Applications in Research and Drug Development

The pyridine scaffold is a ubiquitous feature in pharmaceuticals, valued for its ability to influence pharmacological activity.[5] this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

  • Coordination Chemistry: The pyridine nitrogen atom in this compound makes it an excellent ligand for forming metal complexes. These complexes are studied for their catalytic properties and potential applications in materials science.[1]

  • Organic Synthesis: As a bifunctional molecule with both an amino group and a pyridine ring, it is a versatile building block. The amino group can be readily derivatized to introduce a wide range of functionalities, leading to the creation of diverse chemical libraries for screening.

  • Medicinal Chemistry: Pyridine-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[5][6] Derivatives of pyridyl-aniline structures have been investigated for their potential as therapeutic agents. For instance, related thiosemicarbazide derivatives have been synthesized and tested for their in vitro and in vivo antitumor activity.[7] The aminopyridine scaffold is also actively explored for developing drugs against neglected tropical diseases.[8]

Applications cluster_fields Key Application Areas cluster_details Specific Uses & Research Core This compound Coordination Coordination Chemistry Core->Coordination Organic Organic Synthesis Core->Organic Medicinal Medicinal Chemistry Core->Medicinal Ligand Ligand for Metal Complexes Coordination->Ligand BuildingBlock Versatile Building Block Organic->BuildingBlock Antitumor Antitumor Agents Medicinal->Antitumor Antimicrobial Antimicrobial Agents Medicinal->Antimicrobial NTDs Drugs for Neglected Tropical Diseases Medicinal->NTDs

Applications of this compound.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor in the development of advanced materials and potential therapeutic agents. Its straightforward synthesis and the reactivity of its functional groups make it an invaluable tool for researchers in synthetic chemistry, materials science, and drug discovery. The extensive use of the pyridine motif in approved drugs underscores the potential of this compound derivatives in future pharmaceutical development.[5] This guide provides the foundational technical information required for its effective use in a research and development setting.

References

health and safety information for 4-(2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Health and Safety of 4-(2-Pyridyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive , intended for use by professionals in research and drug development. The following sections detail the compound's properties, hazards, handling procedures, and emergency protocols.

Chemical and Physical Properties

Summary of the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀N₂[1][2]
Molecular Weight 170.21 g/mol [1][2]
Appearance Brown solid[2][3]
Melting Point 95 °C[2][3]
Boiling Point 322.8 ± 17.0 °C (Predicted)[2][3]
Density 1.133 ± 0.06 g/cm³ (Predicted)[2][3]
pKa 5.72 ± 0.25 (Predicted)[2][3]
CAS Number 18471-73-3[1][2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Pictogram:

alt text

Signal Word: Warning[1][2]

GHS Hazard Statements: [1][2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements: [2][4][5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is not publicly available, the following are generalized protocols for assessing the types of hazards identified. These are based on standard OECD guidelines.

Acute Oral Toxicity (LD50) - Representative Protocol

This protocol is a generalized representation of a method to determine the acute oral toxicity, leading to a classification such as "Harmful if swallowed" (H302).

  • Animal Model: Use a standardized strain of laboratory rats (e.g., Sprague-Dawley), typically young adults, with an equal number of males and females.

  • Dosage Preparation: Prepare a series of graded doses of this compound in a suitable vehicle (e.g., corn oil).

  • Administration: Administer a single dose of the test substance by oral gavage to animals that have been fasted overnight.

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: Analyze the mortality data to determine the LD50 (the dose estimated to be lethal to 50% of the animals).

Skin Irritation - Representative Protocol

This protocol outlines a general procedure for assessing skin irritation potential, leading to a classification like "Causes skin irritation" (H315).

  • Animal Model: Use healthy young adult albino rabbits.

  • Test Substance Application: Apply a 0.5 g or 0.5 mL sample of this compound to a small area (approx. 6 cm²) of shaved skin on the back of the rabbit. Cover the application site with a gauze patch.

  • Exposure: After a 4-hour exposure period, remove the patch and wash the treated skin with a suitable solvent and then water.

  • Observation: Observe and score the skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after patch removal.

  • Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified based on the severity and persistence of the skin reactions.

Eye Irritation - Representative Protocol

This protocol is a generalized method to evaluate eye irritation potential, resulting in a classification such as "Causes serious eye irritation" (H319).

  • Animal Model: Use healthy young adult albino rabbits.

  • Test Substance Instillation: Instill 0.1 g or 0.1 mL of this compound into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

  • Observation: Examine the eyes for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.

  • Data Analysis: Score the ocular lesions at each observation time. The substance is classified based on the severity, persistence, and reversibility of the eye irritation.

Handling, Storage, and Emergency Procedures

Safe Handling and Personal Protective Equipment (PPE)

A logical workflow for handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE Ventilation Work in a Ventilated Area (Fume Hood) PPE->Ventilation Weighing Weigh Compound Carefully Ventilation->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Reaction Perform Experiment Dissolving->Reaction Decontamination Decontaminate Glassware and Surfaces Reaction->Decontamination Waste_Segregation Segregate Waste (Solid, Liquid, Sharps) Decontamination->Waste_Segregation Waste_Disposal Dispose of Waste According to Institutional Guidelines Waste_Segregation->Waste_Disposal

Caption: Workflow for Safe Handling of this compound.

Storage Requirements
  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from heat and sources of ignition.

  • Protect from light and moisture.[2][3][6]

  • Recommended storage temperature: 2-8°C.[2][3]

First-Aid Measures

A flowchart for responding to accidental exposure.

G cluster_routes Exposure Accidental Exposure Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Fresh_Air Move to Fresh Air. If not breathing, give artificial respiration. Inhalation->Fresh_Air Wash_Skin Take off contaminated clothing. Rinse skin with plenty of water. Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth. Give water to drink (two glasses at most). Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First-Aid Response to Exposure.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Combustion may produce carbon oxides and nitrogen oxides (NOx).[7]

  • Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.[5][7]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.[6][7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[6][7]

  • Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[5][6]

Toxicological Information

The GHS classification indicates that this compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] There is no specific information available in the searched literature regarding chronic toxicity, carcinogenicity, or reproductive toxicity.

Signaling Pathways

No specific signaling pathways associated with the toxicology of this compound have been detailed in the publicly available safety literature. The observed irritation and acute toxicity are likely due to direct cellular damage upon contact and systemic effects following absorption.

This guide is intended to provide a summary of the available . It is not a substitute for a comprehensive risk assessment that should be conducted prior to handling this chemical. Always refer to the most current Safety Data Sheet (SDS) from your supplier.

References

Methodological & Application

Application Notes and Protocols for 4-(2-Pyridyl)aniline in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Pyridyl)aniline, also known as 2-(4-aminophenyl)pyridine, is a versatile heterocyclic building block in coordination chemistry. Its structure, featuring both a pyridine and an aniline moiety, allows it to act as a mono- or bidentate ligand, coordinating to metal centers through the pyridine nitrogen and/or the amino group. This dual functionality enables the formation of a diverse range of metal complexes with varied geometries and electronic properties. These complexes are of significant interest for their potential applications in catalysis, materials science, and medicinal chemistry. This document provides an overview of the applications of this compound as a ligand, along with detailed protocols for the synthesis and characterization of its coordination complexes.

Ligand Properties and Coordination Behavior

This compound can coordinate to metal ions in several ways:

  • Monodentate Coordination: Primarily through the more basic pyridine nitrogen atom.

  • Bidentate Chelating Coordination: Involving both the pyridine nitrogen and the amino nitrogen, forming a stable five-membered ring with the metal center.

  • Bridging Coordination: Linking two or more metal centers.

The coordination mode is influenced by factors such as the nature of the metal ion, the counter-anion, the solvent, and the reaction conditions. The electronic properties of the resulting complexes can be tuned by the choice of the metal and other ancillary ligands.

Applications in Coordination Chemistry

Complexes derived from this compound and its derivatives have shown promise in several fields:

  • Catalysis: The metal complexes can act as catalysts in various organic transformations, including cross-coupling reactions. The ligand's electronic and steric properties can influence the catalytic activity and selectivity.

  • Materials Science: The ability of this compound to form coordination polymers and discrete molecular complexes makes it a valuable component in the design of materials with interesting photophysical or magnetic properties.

  • Medicinal Chemistry: Pyridine and aniline moieties are present in many biologically active compounds. Metal complexes of this compound are being explored for their potential as antimicrobial and anticancer agents. The coordination of the ligand to a metal can enhance its biological activity.

Experimental Protocols

Protocol 1: Synthesis of the Ligand - this compound

This protocol describes the synthesis of this compound from 2-(4-nitrophenyl)pyridine.

Materials:

  • 2-(4-Nitrophenyl)pyridine

  • Methanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Celite®

  • Dichloromethane

  • Ammonia solution

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-(4-nitrophenyl)pyridine (1.0 eq) in methanol.

  • Add 10% Pd/C catalyst (10% w/w of the starting material).

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of dichloromethane, methanol, and ammonia as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Characterization Data for this compound:

PropertyValue
AppearanceBrown solid
Melting Point94-95 °C
IR (cm⁻¹) 3333, 3210 (N-H), 1606, 1586, 1519 (C=C, C=N)
¹H NMR (CDCl₃, ppm) δ 8.62 (d, 1H), 7.83 (d, 2H), 7.68-7.61 (m, 2H), 7.11 (m, 1H), 6.75 (d, 2H), 3.83 (br s, 2H)
¹³C NMR (CDCl₃, ppm) δ 157.6, 149.5, 147.5, 136.6, 129.8, 128.1, 121.0, 119.4, 115.2
Mass Spec (ESI) m/z 171 ([M+H]⁺)
Protocol 2: General Synthesis of a Dichloro-bis(this compound)metal(II) Complex

This protocol provides a general method for the synthesis of a representative metal(II) complex, for example, with Palladium(II). This can be adapted for other transition metals like Copper(II), Platinum(II), etc., with minor modifications in reaction time and temperature.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂) or another suitable metal salt

  • Ethanol or another suitable solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve this compound (2.0 eq) in warm ethanol.

  • In a separate flask, dissolve the metal salt (e.g., PdCl₂, 1.0 eq) in ethanol. For less soluble salts, a coordinating solvent like acetonitrile can be used.

  • Slowly add the ligand solution to the metal salt solution with constant stirring.

  • Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product in a vacuum desiccator.

Characterization:

The resulting complex should be characterized by techniques such as:

  • Elemental Analysis: To confirm the stoichiometry of the complex.

  • FT-IR Spectroscopy: To observe the shifts in the vibrational frequencies of the ligand upon coordination.

  • UV-Vis Spectroscopy: To study the electronic transitions in the complex.

  • NMR Spectroscopy (for diamagnetic complexes): To determine the structure of the complex in solution.

  • Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths and angles.

Representative Quantitative Data

Table 1: Representative FT-IR Spectral Data

Vibrational ModeLigand (cm⁻¹)Complex (cm⁻¹)Assignment
ν(N-H)3333, 3210~3200-3100Shift upon coordination of the amino group
ν(C=N) pyridine1586~1600Shift upon coordination of the pyridine nitrogen
ν(Pd-N)-~450-500Formation of metal-ligand bond
ν(Pd-Cl)-~300-350Metal-halogen stretching

Table 2: Representative Single-Crystal X-ray Diffraction Data

ParameterRepresentative Value
Coordination GeometrySquare Planar
Pd-N (pyridine)~2.0-2.1 Å
Pd-N (amine)~2.1-2.2 Å
Pd-Cl~2.3-2.4 Å
N(py)-Pd-N(amine)~80-85°
Cl-Pd-Cl~90° or ~180° (trans)

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a metal complex with this compound.

experimental_workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization ligand This compound Solution reaction Reaction Mixture (Reflux) ligand->reaction metal_salt Metal Salt Solution metal_salt->reaction filtration Filtration & Washing reaction->filtration product Crude Complex filtration->product elemental Elemental Analysis product->elemental Confirm Stoichiometry ftir FT-IR Spectroscopy product->ftir Identify Coordination uv_vis UV-Vis Spectroscopy product->uv_vis Electronic Properties nmr NMR Spectroscopy product->nmr Solution Structure xrd X-ray Diffraction product->xrd Solid-State Structure

Caption: Synthesis and Characterization Workflow.

Logical Relationship of Potential Applications

This diagram shows the relationship between the properties of this compound complexes and their potential applications.

applications Potential Applications of this compound Complexes cluster_properties Key Properties cluster_applications Applications ligand This compound complex Metal Complex ligand->complex Coordination electronic Tunable Electronic Properties complex->electronic structural Diverse Structural Geometries complex->structural biological Potential Biological Activity complex->biological catalysis Catalysis (e.g., Cross-Coupling) electronic->catalysis materials Materials Science (e.g., Luminescent Materials) structural->materials medicine Medicinal Chemistry (e.g., Antimicrobials) biological->medicine

Caption: Structure-Property-Application Relationship.

Synthesis of Metal Complexes with 4-(2-Pyridyl)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the ligand 4-(2-Pyridyl)aniline and its subsequent use in the preparation of metal complexes. These compounds are of significant interest in catalysis and drug development due to the versatile coordination properties of the pyridyl-aniline scaffold.

Introduction

The ligand this compound combines the coordination capabilities of a pyridine ring and an aniline moiety, making it a versatile building block for the synthesis of a wide range of metal complexes. The nitrogen atom of the pyridine ring and the amino group of the aniline can act as a bidentate ligand, forming stable chelate rings with various transition metals. This structural motif is explored for its potential in catalytic applications, particularly in cross-coupling reactions, and for its biological activities, including antimicrobial and anticancer properties. This document outlines the synthesis of the ligand and a representative protocol for the preparation of a palladium(II) complex.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValue
Molecular FormulaC₁₁H₁₀N₂
Molecular Weight170.21 g/mol
Melting Point94-95 °C
AppearanceBrown solid
¹H NMR (500 MHz, CDCl₃) δ 8.62 (d, 1H), 7.83 (d, 2H), 7.68-7.61 (m, 2H), 7.11 (m, 1H), 6.75 (d, 2H), 3.83 (br s, 2H)
¹³C NMR (125 MHz, CDCl₃) δ 157.6, 149.5, 147.5, 136.6, 129.8, 128.1, 121.0, 119.4, 115.2
IR (ν_max, cm⁻¹) 3333, 3210 (N-H), 1606, 1586, 1519 (C=C, C=N)
Mass Spec. (ESI) m/z 171 [M+H]⁺
Table 2: Representative Data for a Palladium(II) Complex with this compound
PropertyExpected Value
Molecular Formula[Pd(C₁₁H₁₀N₂)₂Cl₂]
Molecular Weight515.75 g/mol
AppearanceYellow to orange solid
IR (ν_max, cm⁻¹) Shift in N-H and C=N stretching frequencies upon coordination
UV-Vis (in solution) Ligand-to-metal charge transfer (LMCT) bands in the visible region

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-(4-Nitrophenyl)pyridine via catalytic hydrogenation.

Materials:

  • 2-(4-Nitrophenyl)pyridine

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite®

  • Dichloromethane (CH₂Cl₂)

  • Ammonia solution (NH₃)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-(4-Nitrophenyl)pyridine (1.0 eq) in methanol.

  • Add 10% Pd/C (10% w/w of the starting material) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere.

  • Stir the mixture vigorously at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of dichloromethane, methanol, and ammonia (e.g., 95:4.5:0.5 v/v/v) as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a brown solid.

Protocol 2: Representative Synthesis of a Palladium(II) Complex with this compound

This protocol provides a general method for the synthesis of a dichlorobis(this compound)palladium(II) complex, based on common procedures for preparing palladium-pyridine complexes.[1][2]

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Ethanol (EtOH) or Acetonitrile (CH₃CN)

  • Diethyl ether

Procedure:

  • Dissolve palladium(II) chloride (1.0 eq) in a minimal amount of hot ethanol or acetonitrile.

  • In a separate flask, dissolve this compound (2.0 eq) in the same solvent.

  • Slowly add the ligand solution to the palladium salt solution with constant stirring.

  • A precipitate is expected to form upon mixing or after a short period of stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.

  • Collect the precipitate by filtration.

  • Wash the solid product with small portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials.

  • Dry the resulting complex in a desiccator under vacuum.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis start_ligand 2-(4-Nitrophenyl)pyridine reagents_ligand H₂, Pd/C Methanol start_ligand->reagents_ligand Reduction product_ligand This compound reagents_ligand->product_ligand start_complex_ligand This compound product_ligand->start_complex_ligand reagents_complex Ethanol Room Temp. start_complex_ligand->reagents_complex Complexation start_complex_metal PdCl₂ start_complex_metal->reagents_complex Complexation product_complex [Pd(this compound)₂Cl₂] reagents_complex->product_complex Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition (R¹-X) pd_transmetalation R¹-Pd(II)(R²)L₂ pd_oxidative->pd_transmetalation Transmetalation (R²-B(OR)₂) boron_byproduct X-B(OR)₂ pd_transmetalation->pd0 Reductive Elimination product R¹-R² pd_transmetalation->product reactant1 R¹-X reactant2 R²-B(OR)₂

References

The Pivotal Role of 4-(2-Pyridyl)aniline in the Synthesis of Advanced Palladium Complexes for Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of palladium (II) complexes incorporating the bidentate N,N-donor ligand, 4-(2-Pyridyl)aniline. It further outlines the application of these complexes as highly effective catalysts in Suzuki-Miyaura and Heck cross-coupling reactions, pivotal transformations in modern synthetic chemistry and drug discovery.

Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these transformations are critically dependent on the nature of the ligands coordinated to the palladium center. The ligand framework modulates the electronic and steric properties of the metal, thereby influencing the catalytic activity, stability, and substrate scope.

Among the vast array of ligands, those containing pyridine moieties have garnered significant attention due to their strong σ-donating properties and the stability they impart to the resulting metal complexes. This compound, which features both a pyridine nitrogen and an aniline nitrogen, acts as a versatile bidentate ligand. The resulting palladium complexes often exhibit a desirable balance of reactivity and stability, making them effective catalysts for a range of cross-coupling reactions. These complexes serve as precursors to catalytically active Pd(0) species, which are essential for initiating the catalytic cycle.

Synthesis of [Pd(this compound)₂Cl₂]

The synthesis of bis(this compound)palladium(II) chloride is a straightforward procedure involving the reaction of a suitable palladium(II) precursor with the this compound ligand.

Experimental Protocol

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether ((C₂H₅)₂O)

  • Argon or Nitrogen gas

  • Standard Schlenk line apparatus

  • Magnetic stirrer and hotplate

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) chloride (1.0 mmol).

  • Add anhydrous acetonitrile (20 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • In a separate flask, dissolve this compound (2.1 mmol) in anhydrous acetonitrile (10 mL).

  • Slowly add the ligand solution to the palladium(II) chloride suspension via a cannula or dropping funnel.

  • Stir the reaction mixture at room temperature for 4 hours. A color change and precipitation of the product should be observed.

  • After the reaction is complete, reduce the solvent volume to approximately 5 mL under reduced pressure.

  • Add diethyl ether (30 mL) to precipitate the product completely.

  • Filter the resulting solid using a Büchner funnel, wash with diethyl ether (3 x 10 mL), and dry under vacuum.

Characterization Data (Expected)

The synthesized complex can be characterized using various spectroscopic techniques. Expected data based on analogous compounds are summarized below.

Characterization TechniqueExpected Observations
¹H NMR (DMSO-d₆)Aromatic protons of the pyridyl and aniline rings will show characteristic shifts. The NH₂ proton signal is expected to be broad and may shift upon complexation.
¹³C NMR (DMSO-d₆)Signals corresponding to the carbon atoms of the pyridyl and aniline rings will be observed. Coordination to palladium will induce shifts in the carbon signals adjacent to the nitrogen atoms.
FT-IR (KBr, cm⁻¹)Characteristic bands for N-H stretching of the aniline, C=N and C=C stretching of the aromatic rings, and Pd-N and Pd-Cl stretching vibrations in the low-frequency region.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the [M]+ or related fragments, confirming the mass of the complex.
Elemental Analysis The calculated elemental composition (C, H, N) should be in good agreement with the experimental values.

Application in Suzuki-Miyaura Cross-Coupling

Palladium complexes of this compound are effective pre-catalysts for the Suzuki-Miyaura reaction, a powerful method for the formation of biaryl compounds.

Experimental Protocol

Materials:

  • [Pd(this compound)₂Cl₂]

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water mixture, DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard reaction glassware

Procedure:

  • To a reaction flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the [Pd(this compound)₂Cl₂] catalyst (0.01-1 mol%).

  • Add the solvent (e.g., 5 mL of a 4:1 mixture of Toluene and Water).

  • Degas the reaction mixture by bubbling with Argon or Nitrogen for 15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Catalytic Performance Data

The following table summarizes typical yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid using analogous palladium-pyridine catalysts. These values can be used as a benchmark for reactions catalyzed by [Pd(this compound)₂Cl₂].

Aryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromoanisoleK₂CO₃Toluene/H₂O10012>95
4-BromotolueneCs₂CO₃Dioxane1008>98
4-ChlorobenzonitrileK₃PO₄DMF12024~85
1-Bromo-4-(trifluoromethyl)benzeneK₂CO₃Toluene/H₂O10012>90

Application in Heck Cross-Coupling

The Heck reaction, the coupling of an unsaturated halide with an alkene, is another key transformation effectively catalyzed by palladium complexes of this compound.[1][2]

Experimental Protocol

Materials:

  • [Pd(this compound)₂Cl₂]

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, NMP)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard reaction glassware

Procedure:

  • To a reaction flask, add the aryl halide (1.0 mmol), alkene (1.2 mmol), and the base (1.5 mmol).

  • Add the [Pd(this compound)₂Cl₂] catalyst (0.01-1 mol%).

  • Add the solvent (e.g., 5 mL of DMF).

  • Degas the reaction mixture by bubbling with Argon or Nitrogen for 15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for the required time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water (20 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Catalytic Performance Data

The following table provides expected yields for the Heck coupling of various aryl halides with alkenes using similar palladium-pyridine catalytic systems.[2]

Aryl HalideAlkeneBaseSolventTemperature (°C)Time (h)Yield (%)
IodobenzeneStyreneEt₃NDMF1206>95
4-Bromoacetophenonen-Butyl acrylateK₂CO₃NMP14012~90
1-IodonaphthaleneMethyl methacrylateEt₃NDMF1208>92
4-BromobenzaldehydeStyreneK₂CO₃DMF14018~88

Diagrams

Synthesis Workflow

G PdCl2 PdCl₂ Stirring1 Stir at RT 4 hours PdCl2->Stirring1 Ligand This compound Ligand->Stirring1 Solvent1 Anhydrous Acetonitrile Solvent1->Stirring1 Precipitation Precipitate with Diethyl Ether Stirring1->Precipitation Filtration Filter and Dry Precipitation->Filtration Product [Pd(this compound)₂Cl₂] Filtration->Product

Caption: Workflow for the synthesis of the palladium complex.

Suzuki-Miyaura Catalytic Cycle

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Pd(0)L₂->Ar-Pd(II)-X(L)₂ Oxidative Addition Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-X(L)₂->Ar-Pd(II)-Ar'(L)₂ Transmetalation Ar-Pd(II)-Ar'(L)₂->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)₂->Ar-Ar' ArB(OH)₂ ArB(OH)₂ ArB(OH)₂->Ar-Pd(II)-Ar'(L)₂ Base Base Base->Ar-Pd(II)-Ar'(L)₂ Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L)₂

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Heck Reaction Catalytic Cycle

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Pd(0)L₂->Ar-Pd(II)-X(L)₂ Oxidative Addition Alkene_Complex Ar-Pd(II)-X(L)₂(Alkene) Ar-Pd(II)-X(L)₂->Alkene_Complex Alkene Coordination Insertion_Product R-CH₂-CH(Ar)-Pd(II)-X(L)₂ Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd(0)L₂ β-Hydride Elimination & Reductive Elimination Product Ar-CH=CH-R Insertion_Product->Product Base Base Base->Pd(0)L₂  Regeneration Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L)₂ Alkene Alkene Alkene->Alkene_Complex

Caption: The catalytic cycle of the Heck reaction.[1]

References

Application Notes and Protocols for 4-(2-Pyridyl)aniline Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(2-Pyridyl)aniline derivatives in various areas of materials science. The unique molecular structure of these compounds, featuring a combination of a pyridine ring and an aniline moiety, imparts valuable electronic and photophysical properties, making them promising candidates for advanced materials.

Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound, particularly those integrated with other functional groups like pyrene, have been investigated as highly effective hole-transporting materials (HTMs) in OLEDs. These materials facilitate the injection and transport of positive charge carriers (holes) from the anode to the emissive layer, contributing to improved device efficiency and stability.

Quantitative Data: Performance of Pyridine-Appended Pyrene Derivatives as HTMs in Yellow OLEDs
CompoundMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)External Quantum Efficiency (EQE) (%)
Py-Br17,30022.49
Py-Me---
Py-03---
Py-MeO---

Data extracted from a study on functional pyrene-pyridine integrated hole-transporting materials. The study highlights that the device with Py-Br as the HTM showed a high luminance and efficiency with low roll-off.[1]

Experimental Protocol: Synthesis of Pyridine-Appended Pyrene Derivatives

This protocol describes a general procedure for the synthesis of pyridine-appended pyrene derivatives for use as HTMs in OLEDs.

Materials:

  • Appropriate acetophenone derivative (e.g., 4-bromo-acetophenone for Py-Br)

  • 1-Pyrenecarboxaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Ammonium acetate

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask, dissolve the acetophenone derivative (3 equivalents) and 1-pyrenecarboxaldehyde (1 equivalent) in ethanol (15 mL).

  • Add sodium hydroxide (3 equivalents) to the mixture and stir at room temperature for 1 hour.

  • Reflux the reaction mixture at 80°C for 1 hour.

  • Add ammonium acetate (8 equivalents) to the flask and continue refluxing for 12 hours.

  • After cooling to room temperature, quench the reaction with deionized water.

  • Extract the product with dichloromethane (DCM).

  • Wash the organic layer twice with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the final pyridine-appended pyrene derivative.[1]

Characterization:

The synthesized compounds should be characterized by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.

  • Mass spectrometry to determine the molecular weight.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal stability.

Synthesis_Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_product Product & Purification Acetophenone Acetophenone Derivative Stir_RT Stir at RT (1h) Acetophenone->Stir_RT Pyrenecarboxaldehyde 1-Pyrenecarboxaldehyde Pyrenecarboxaldehyde->Stir_RT NaOH NaOH NaOH->Stir_RT EtOH Ethanol EtOH->Stir_RT Ammonium_Acetate Ammonium Acetate Add_Ammonium_Acetate Add Ammonium Acetate Ammonium_Acetate->Add_Ammonium_Acetate Reflux_1 Reflux at 80°C (1h) Stir_RT->Reflux_1 Reflux_1->Add_Ammonium_Acetate Reflux_2 Reflux (12h) Add_Ammonium_Acetate->Reflux_2 Quench Quench with Water Reflux_2->Quench Extract Extract with DCM Quench->Extract Wash Wash with Water Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude_Product Crude Product Evaporate->Crude_Product Purification Column Chromatography / Recrystallization Crude_Product->Purification Final_Product Final Pyridine-Appended Pyrene Purification->Final_Product

Synthesis workflow for pyridine-appended pyrene derivatives.

OLED_Structure cluster_device OLED Device Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL Electron Injection EML Emissive Layer (EML) ETL->EML Electron Transport HTL Hole Transport Layer (HTL) (this compound derivative) EML->HTL Recombination (Light Emission) HIL Hole Injection Layer (HIL) HTL->HIL Hole Transport Anode Anode (e.g., ITO) HIL->Anode Hole Injection

General structure of an OLED incorporating a this compound derivative as the HTL.

Application as Fluorescent Sensors

This compound derivatives can act as fluorescent chemosensors for the detection of metal ions. The lone pair of electrons on the nitrogen atoms of the pyridine and aniline groups can coordinate with metal ions, leading to a change in the photophysical properties of the molecule, such as fluorescence quenching or enhancement. This property allows for the sensitive and selective detection of specific metal ions.

Quantitative Data: Detection of Copper(II) Ions
AnalyteLimit of Detection (LOD)
Cu²⁺56 nM

Data for a fluorescent probe based on N, N-Bis (Pyridin-2-Ylmethyl) Aniline.[2]

Experimental Protocol: Fluorescent Detection of Copper(II) Ions

This protocol outlines a general procedure for the detection of Cu²⁺ ions in an aqueous solution using a this compound-based fluorescent probe.

Materials:

  • Stock solution of the this compound derivative probe in a suitable solvent (e.g., acetonitrile).

  • Stock solutions of various metal salts (e.g., CuCl₂, ZnCl₂, FeCl₃, etc.) in deionized water.

  • Buffer solution (e.g., HEPES) to maintain a constant pH.

  • Fluorometer.

  • Cuvettes.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the fluorescent probe in the buffer solution.

  • To each solution, add increasing concentrations of the Cu²⁺ stock solution.

  • For selectivity studies, prepare solutions of the probe with other metal ion stock solutions at the same concentration.

  • Incubate the solutions for a short period to allow for complexation.

  • Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of the probe.

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

  • The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).

Sensing_Mechanism cluster_process Fluorescent Sensing of Metal Ions cluster_observation Observation Probe This compound Derivative (Fluorescent) Complex Probe-Metal Ion Complex (Non-fluorescent or Quenched) Probe->Complex Coordination Fluorescence_On High Fluorescence Probe->Fluorescence_On emits light Metal_Ion Metal Ion (e.g., Cu²⁺) Metal_Ion->Complex Fluorescence_Off Low or No Fluorescence Complex->Fluorescence_Off quenches light

Sensing mechanism of a this compound derivative for metal ions.

Application in Organic Solar Cells (OSCs)

While specific research on this compound derivatives in organic solar cells is emerging, aniline-based materials, in general, are being explored as hole-transporting layers (HTLs). An effective HTL in an OSC should have high transparency, good conductivity, and an appropriate work function to facilitate the efficient extraction of holes from the active layer to the anode.

Recent studies have shown that oligo(aniline) based materials can serve as efficient HTLs, leading to high power conversion efficiencies (PCE) and enhanced device stability compared to commonly used materials like PEDOT:PSS.

Quantitative Data: Performance of Aniline-Based HTL in OSCs
HTLPCE (%)
PBD:PFBSA15.24

PBD:PFBSA is an oligo(aniline) based HTL system. Data from a study on PM6:Y6-based OSCs.

Further research is needed to synthesize and evaluate this compound derivatives specifically for OSC applications to determine their potential in this field. The combination of the electron-donating aniline and electron-accepting pyridine moieties could offer a way to tune the energy levels of the HTL for better alignment with the active layer of the solar cell.

References

Application Notes and Protocols for 4-(2-Pyridyl)aniline Derivatives in OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(2-pyridyl)aniline derivatives and related compounds as hole-transporting materials (HTMs) in the fabrication of Organic Light-Emitting Diodes (OLEDs). The focus is on the synthesis, characterization, and device integration of these materials, offering a guide for researchers in the field of organic electronics. While specific data on simple this compound derivatives is limited in publicly available literature, this document leverages detailed information on closely related and structurally similar pyridine-containing aromatic amine compounds, particularly pyrene-pyridine integrated systems, which serve as excellent illustrative examples.

Introduction to this compound Derivatives in OLEDs

The design and synthesis of efficient hole-transporting materials (HTMs) are crucial for the advancement of high-performance OLEDs. Materials incorporating a this compound backbone are of interest due to the combined electron-donating nature of the aniline moiety and the electron-accepting/transporting properties of the pyridine ring. This intrinsic bipolar characteristic can facilitate balanced charge injection and transport within the OLED device, leading to improved efficiency and stability.

Derivatives of this core structure are being explored to fine-tune the material's properties, such as:

  • Energy Levels (HOMO/LUMO): To ensure efficient charge injection from the anode and transport to the emissive layer.

  • Triplet Energy: A high triplet energy is necessary for HTMs used in phosphorescent OLEDs (PhOLEDs) to prevent reverse energy transfer from the phosphorescent dopant.

  • Thermal Stability: High glass transition (Tg) and decomposition (Td) temperatures are essential for device longevity.

  • Morphological Stability: Resistance to crystallization is critical for maintaining the integrity of the thin films in the device stack.

The following sections provide quantitative data, experimental protocols, and workflow diagrams based on reported studies of functionalized pyridine-appended pyrene derivatives, which serve as a practical guide for working with this class of materials.

Data Presentation: Properties and Performance

The photophysical, electrochemical, and electroluminescent properties of representative pyridine-containing HTMs are summarized below. These materials integrate a pyridine unit with other aromatic systems, demonstrating the potential of the pyridyl moiety in designing efficient HTMs.

Table 1: Photophysical and Electrochemical Properties of Pyrene-Pyridine HTMs
Compound NameHOMO (eV)LUMO (eV)Optical Energy Gap (eV)
Py-03 (2,6-diphenyl-4-(pyren-1-yl)pyridine)-5.63-2.35~3.28
Py-MeO (2,6-bis(4-methoxyphenyl)-4-(pyren-1-yl)pyridine)-5.61-2.33~3.28
Py-Me (4-(pyren-1-yl)-2,6-di-p-tolylpyridine)-5.63-2.33~3.28
Py-Br (2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine)-5.65-2.39~3.28

Data sourced from studies on pyrene-pyridine derivatives, which are structurally related to the topic of interest.[1]

Table 2: Performance of OLEDs Utilizing Pyrene-Pyridine HTMs
HTMMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)Turn-on Voltage (V)
Py-03>10,00026.611.8-~3.0
Py-MeO>10,00025.711.8-~3.0
Py-Me>10,00025.211.4-~3.0
Py-Br17,30027.612.39.0~3.0
NPB (Reference)<10,000---~3.0

Performance data for yellow OLEDs with the specified HTMs. EQE stands for External Quantum Efficiency. NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine) is a standard HTM.[1][2]

Experimental Protocols

The following are detailed methodologies for the synthesis of a representative pyridine-containing HTM and the fabrication of a solution-processed OLED device.

Protocol for Synthesis of a Pyridine-Appended Pyrene HTM (e.g., Py-Me)

This protocol describes a one-pot condensation reaction.

Materials:

  • 4-methyl-acetophenone

  • 1-pyrenecarboxaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Ammonium acetate

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Stirring plate with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-methyl-acetophenone (3 equivalents), 1-pyrenecarboxaldehyde (1 equivalent), NaOH (3 equivalents), and 15 mL of EtOH.

  • Initial Stirring: Stir the mixture at room temperature for 1 hour.

  • First Reflux: Attach a reflux condenser and heat the reaction mixture to 80 °C for 1 hour.

  • Addition of Ammonium Acetate: Add ammonium acetate (8 equivalents) to the reaction mixture.

  • Second Reflux: Continue to reflux the mixture for 12 hours.

  • Quenching and Extraction: After cooling to room temperature, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Washing: Wash the organic layer twice with 25 mL of deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography to obtain the final compound (Py-Me).

Protocol for Fabrication of a Solution-Processed Multilayer OLED

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates (125 nm)

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

  • Synthesized Hole-Transporting Material (e.g., Py-Br) dissolved in Tetrahydrofuran (THF)

  • Emissive layer (EML) and Electron-Transporting Layer (ETL) materials

  • Metal for cathode (e.g., LiF/Al)

  • Spin coater

  • Hotplate

  • High-vacuum thermal evaporator

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a 30 nm layer of PEDOT:PSS onto the ITO substrate at 4500 rpm for 20 seconds.

  • HIL Annealing: Dry the PEDOT:PSS layer at 130 °C for 20 minutes in a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL) Deposition: Prepare a solution of the synthesized HTM in THF. Spin-coat a 25 nm layer of the HTM at 2500 rpm for 20 seconds.

  • HTL Annealing: Dry the HTL at 70 °C for 20 minutes inside the glovebox.

  • Deposition of Emissive and Electron-Transporting Layers: Thermally evaporate the emissive layer (e.g., a host material doped with a phosphorescent emitter) and the electron-transporting layer onto the HTL under high vacuum (< 10⁻⁶ Torr).

  • Cathode Deposition: Subsequently, deposit a thin layer of Lithium Fluoride (LiF) followed by a thicker layer of Aluminum (Al) to form the cathode without breaking the vacuum.

  • Encapsulation: Encapsulate the completed device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

Visualizations

Chemical Synthesis Workflow

G Synthesis of Pyridine-Appended Pyrene HTM cluster_reactants Reactants cluster_intermediate Intermediate Step cluster_reagent2 Second Reagent cluster_final_steps Final Steps A 4-Methyl-acetophenone D Stir at RT (1h) Reflux at 80°C (1h) A->D B 1-Pyrenecarboxaldehyde B->D C NaOH, EtOH C->D F Reflux (12h) D->F E Ammonium Acetate E->F G Work-up & Extraction F->G H Purification G->H I Final Product (Py-Me) H->I

Caption: Workflow for the synthesis of a pyridine-containing HTM.

OLED Fabrication Workflow

G Solution-Processed OLED Fabrication Workflow A ITO Substrate Cleaning B Spin-coat PEDOT:PSS (HIL) A->B C Anneal HIL B->C D Spin-coat HTM Solution C->D E Anneal HTL D->E F Thermal Evaporation: Emissive Layer (EML) E->F G Thermal Evaporation: Electron-Transport Layer (ETL) F->G H Thermal Evaporation: Cathode (LiF/Al) G->H I Device Encapsulation H->I

Caption: Step-by-step workflow for fabricating a solution-processed OLED.

Energy Level Diagram of a Typical Multilayer OLED

G Illustrative Energy Level Diagram for an OLED cluster_energy Anode Anode (ITO) ~-4.7 eV HIL HIL (PEDOT:PSS) ~-5.2 eV Anode->HIL HTL HTL (Pyridyl-Aniline) LUMO: ~-2.3 eV HOMO: ~-5.6 eV Anode->HTL Hole Injection HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron-Transport Layer (ETL) EML->ETL Cathode Cathode (Al) ~-4.2 eV ETL->Cathode Cathode->ETL Electron Injection

Caption: Energy levels in a multilayer OLED with a pyridyl-aniline type HTL.

References

Application Notes and Protocols: Biological Activity of 4-(2-Pyridyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the biological activities of 4-(2-Pyridyl)aniline derivatives, with a focus on their potential as anticancer agents. This document includes a summary of their cytotoxic effects on various cancer cell lines, detailed experimental protocols for key biological assays, and visualizations of the implicated signaling pathways.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including anti-inflammatory, antimicrobial, and notably, anticancer properties. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases, which are crucial for cancer cell proliferation and survival. This document outlines the significant findings related to the anticancer activities of this compound derivatives and provides practical protocols for their evaluation.

Data Presentation: Anticancer Activity of Pyridine-Aniline Containing Derivatives

The following table summarizes the in vitro cytotoxic activity of various pyridine derivatives that share structural similarities with the this compound core, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). While specific data for the exact this compound scaffold is limited in the public domain, the data from these structurally related compounds, such as pyridine-ureas and anilinoquinolines, provide valuable insights into their potential.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
8e Pyridine-UreaMCF-7 (Breast)0.22 (48h) / 0.11 (72h)Doxorubicin1.93[1]
8n Pyridine-UreaMCF-7 (Breast)1.88 (48h) / 0.80 (72h)Doxorubicin1.93[1]
8b Pyridine-UreaVarious (NCI-60)Mean Inhibition: 43%--[1]
8e Pyridine-UreaVarious (NCI-60)Mean Inhibition: 49%--[1]
Compound 1 Pyridin-2-oneHepG2 (Liver)4.5 ± 0.3--[2]
Compound 1 Pyridin-2-oneMCF-7 (Breast)>10--[2]
Compound 2 PyridineHepG2 (Liver)>10--[2]
Compound 2 PyridineMCF-7 (Breast)>10--[2]
4a 4-AnilinoquinolinylchalconeMDA-MB-231 (Breast)0.11--[3]
4d 4-AnilinoquinolinylchalconeMDA-MB-231 (Breast)0.18--[3]
11 4-Anilino-2-phenylquinolineNCI-H226 (Lung)0.94--[4]
11 4-Anilino-2-phenylquinolineMDA-MB-231 (Breast)0.04--[4]
11 4-Anilino-2-phenylquinolineSF-295 (CNS)<0.01--[4]
15a 4-Anilino-2-phenylquinolineMean GI50 (NCI-60)3.02--[4]
15b 4-Anilino-2-phenylquinolineMean GI50 (NCI-60)3.89--[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the biological activities of this compound derivatives.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (Example: VEGFR-2)

This assay determines the ability of the compounds to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate peptide

  • This compound derivatives

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White 96-well plates

  • Luminometer

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

  • Initiation of Reaction: Add the substrate peptide and ATP to initiate the kinase reaction. Incubate at 30°C for 1 hour.

  • Luminescence Detection: Add the Kinase-Glo® reagent to stop the reaction and measure the remaining ATP via a luminescent signal.

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the progression of the cell cycle.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound derivatives

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the biological evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 kinase_assay Kinase Inhibition Assay apoptosis Apoptosis Assay kinase_assay->apoptosis ic50->kinase_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blot (Protein Expression) cell_cycle->western_blot apoptosis->western_blot

Figure 1. General experimental workflow for evaluating this compound derivatives.

mtt_assay_workflow start Seed Cells in 96-well plate treat Treat with Compounds start->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Figure 2. Workflow for the MTT cell viability assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR CellCycleArrest Cell Cycle Arrest (G2/M) mTOR->CellCycleArrest Inhibition of Progression JNK JNK p53 p53 JNK->p53 Upregulation p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Pyridylaniline This compound Derivative Pyridylaniline->VEGFR2 Inhibition Pyridylaniline->JNK Activation

Figure 3. Postulated signaling pathways affected by this compound derivatives.

Conclusion

Derivatives based on the this compound scaffold represent a promising class of compounds for the development of novel anticancer therapeutics. The data from structurally related molecules indicate potent cytotoxic activity against a range of cancer cell lines. The proposed mechanisms of action, including the inhibition of key kinases like VEGFR-2 and the modulation of critical cellular processes such as cell cycle progression and apoptosis via the JNK/p53 pathway, highlight their potential as targeted cancer therapies. The provided protocols offer a foundation for researchers to further explore the therapeutic efficacy and mechanisms of these compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of this chemical series.

References

Application Notes and Protocols for the Use of 4-(2-Pyridyl)aniline in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 4-(2-Pyridyl)aniline as a ligand in various catalytic reactions, based on established methodologies for structurally similar pyridine and aniline-based ligands. While specific literature detailing the catalytic performance of this compound is limited, its structural motifs suggest significant potential in key organic transformations. The following sections outline its likely applications and provide generalized protocols as a starting point for experimental investigation.

Overview of Potential Catalytic Applications

This compound combines the coordination properties of both a pyridine and an aniline moiety, making it a versatile bidentate or monodentate ligand for a range of transition metals. This dual functionality allows for the formation of stable metal complexes that can catalyze a variety of important chemical reactions.

Key Potential Applications:

  • Palladium-Catalyzed Cross-Coupling Reactions: The pyridine and aniline nitrogens can coordinate to palladium, forming active catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of pharmaceuticals and complex organic molecules.

  • Rhodium-Catalyzed C-H Activation: The nitrogen atoms of this compound can act as directing groups, facilitating the selective functionalization of C-H bonds in the presence of rhodium catalysts. This allows for the efficient construction of complex molecular scaffolds.

  • Nickel-Catalyzed Olefin Polymerization: As a ligand for nickel, this compound can influence the electronic and steric environment of the metal center, thereby controlling the polymerization of olefins to produce polymers with specific properties.

Generalized Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium complex of this compound as the catalyst. This reaction is a cornerstone of carbon-carbon bond formation in medicinal and materials chemistry.

Reaction Scheme:

Experimental Protocol:

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • This compound

  • Aryl halide (Ar-X, e.g., bromobenzene)

  • Arylboronic acid (Ar'-B(OH)₂, e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure for In Situ Catalyst Formation and Coupling:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1 mol%) and this compound (e.g., 1-2 mol%).

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the desired solvent (e.g., 5 mL of toluene).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical based on similar ligands):

EntryAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePhenylboronic acidK₂CO₃Toluene10012>95
24-BromoanisolePhenylboronic acidCs₂CO₃Dioxane11010>90
32-Bromopyridine4-Tolylboronic acidK₂CO₃DMF9016>85

Note: The above data is illustrative and based on typical results for similar pyridine-based ligands. Actual results with this compound may vary and require optimization.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start setup Add Pd(OAc)2, this compound, Aryl Halide, Arylboronic Acid, Base, Solvent to Schlenk Flask start->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert heat Heat and Stir (e.g., 80-110 °C) inert->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End (Pure Product) purify->end

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway for a Generic Palladium-Catalyzed Cross-Coupling Cycle

The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

G pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-X]L_n pd0->pd_complex Oxidative Addition (Ar-X) transmetal [Ar-Pd(II)-Ar']L_n pd_complex->transmetal Transmetalation (Ar'-B(OH)2) transmetal->pd0 Reductive Elimination pd_product Ar-Ar' transmetal->pd_product

Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationship of Components in a Catalytic System

This diagram shows the logical relationship and interaction between the key components in a catalytic system utilizing this compound.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions reactant1 Aryl Halide product Product (Biaryl) reactant1->product Transformed by Catalyst reactant2 Arylboronic Acid reactant2->product Transformed by Catalyst catalyst Palladium Precursor (e.g., Pd(OAc)2) ligand This compound catalyst->ligand Forms Active Catalyst base Base base->product Enables Reaction solvent Solvent solvent->product Enables Reaction temperature Temperature temperature->product Enables Reaction

Caption: Key components and their roles in a catalytic reaction.

Disclaimer: The provided protocols and data are generalized based on the performance of similar ligands and are intended as a starting point for research. Experimental conditions should be optimized for specific substrates and desired outcomes when using this compound as a ligand.

Electrochemical Studies of 4-(2-Pyridyl)aniline and its Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the electrochemical analysis of 4-(2-Pyridyl)aniline and its coordination complexes. The information herein is intended to guide researchers in characterizing the redox properties of these compounds, which are of significant interest in fields ranging from materials science to medicinal chemistry due to their versatile coordination chemistry and potential for electron transfer reactions.

Introduction to Electrochemical Studies of this compound

This compound is a versatile bidentate ligand that combines the electronic properties of both pyridine and aniline moieties. The pyridine ring acts as a good σ-donor and π-acceptor, while the aniline group is an electron-donating substituent. This unique electronic structure makes its metal complexes promising candidates for applications in catalysis, sensing, and as redox-active materials. Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for probing the electronic structure and redox behavior of these molecules and their complexes. These studies can reveal information about metal-centered and ligand-centered redox processes, the stability of different oxidation states, and the influence of the coordination environment on the electronic properties of the metal center.

Quantitative Data Summary

While specific electrochemical data for a wide range of this compound complexes is not extensively compiled in single sources, the following table summarizes representative redox potential data for related transition metal complexes with similar pyridyl-amine type ligands. This data, gathered from various studies, can serve as a reference for expected potential ranges. Potentials are typically reported versus a reference electrode such as Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) couple.

Complex TypeRedox CoupleE½ (V) vs. Ref.Solvent/ElectrolyteReference Compound Type
Cobalt(II) ComplexCo(II)/Co(I)-0.47DMF / TBAPF₆Pyridazine-based ligand complex[1]
Cobalt(II) ComplexCo(III)/Co(II)-0.67DMF / TBAPF₆Pyridazine-based ligand complex[1]
Copper(II) ComplexCu(II)/Cu(I)0.03 (Epc)DMF / TBAPF₆Pyridazine-based ligand complex[1]
Copper(I) ComplexCu(II)/Cu(I)0.75 (Epa)DMF / TBAPF₆Pyridazine-based ligand complex[1]
Nickel(II) ComplexNi(II)/Ni(I)0.12 (Epc)DMF / TBAPF₆Pyridazine-based ligand complex[1]
Nickel(I) ComplexNi(II)/Ni(I)0.71 (Epa)DMF / TBAPF₆Pyridazine-based ligand complex[1]

Note: Epc and Epa refer to the cathodic and anodic peak potentials for quasi-reversible or irreversible processes. E½ = (Epa + Epc)/2 for reversible processes. The specific redox potentials of this compound complexes will be highly dependent on the metal center, the full coordination sphere, the solvent, and the supporting electrolyte used.

Experimental Protocols

Synthesis of a Representative Metal Complex

This protocol describes a general method for the synthesis of a transition metal complex with this compound, which can then be used for electrochemical studies.

Workflow for Synthesis of a Metal Complex

cluster_synthesis Synthesis of Metal Complex start Start dissolve_ligand Dissolve this compound in a suitable solvent (e.g., Ethanol) start->dissolve_ligand mix Mix the two solutions and stir dissolve_ligand->mix dissolve_salt Dissolve metal salt (e.g., CoCl₂) in the same solvent dissolve_salt->mix reflux Reflux the mixture (optional, may require heating) mix->reflux precipitate Cool to room temperature to allow precipitation reflux->precipitate filter Filter the solid product precipitate->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end_synthesis Obtain purified complex dry->end_synthesis

Caption: General workflow for the synthesis of a this compound metal complex.

Materials:

  • This compound

  • A transition metal salt (e.g., Cobalt(II) chloride, Copper(II) acetate, Nickel(II) chloride)

  • An appropriate solvent (e.g., ethanol, methanol, acetonitrile)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven or desiccator

Procedure:

  • In a round-bottom flask, dissolve this compound in a minimal amount of the chosen solvent.

  • In a separate container, dissolve the metal salt in the same solvent. The molar ratio of ligand to metal will depend on the desired coordination number (e.g., 2:1 for a bis-ligated complex).

  • Slowly add the metal salt solution to the ligand solution while stirring.

  • The reaction mixture may be stirred at room temperature or heated to reflux for a period of 1 to 4 hours to ensure complete reaction.

  • After the reaction is complete, allow the solution to cool to room temperature. The product may precipitate out of solution. If not, the solvent volume can be reduced by rotary evaporation.

  • Collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the purified complex under vacuum.

Cyclic Voltammetry (CV) Protocol

This protocol outlines the steps for performing a cyclic voltammetry experiment to characterize the redox behavior of a this compound complex.

Workflow for Cyclic Voltammetry

cluster_cv Cyclic Voltammetry Protocol start_cv Start prepare_solution Prepare analyte solution with supporting electrolyte in a suitable solvent start_cv->prepare_solution degas Degas the solution with an inert gas (e.g., N₂ or Ar) prepare_solution->degas setup_cell Assemble the three-electrode cell (Working, Reference, Counter) degas->setup_cell run_cv Run the cyclic voltammetry scan (set potential window and scan rate) setup_cell->run_cv record_data Record the voltammogram (Current vs. Potential) run_cv->record_data analyze Analyze the data to determine redox potentials and reversibility record_data->analyze end_cv End analyze->end_cv

Caption: Standard workflow for a cyclic voltammetry experiment.

Materials and Equipment:

  • Potentiostat

  • Electrochemical cell

  • Working electrode (e.g., glassy carbon, platinum, or gold)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire or graphite rod)

  • Inert gas (Nitrogen or Argon) for deaeration

  • A solution of the this compound complex (typically 1-5 mM)

  • A suitable solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide - DMF)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆, or tetrabutylammonium perchlorate - TBAP, typically 0.1 M)

Procedure:

  • Solution Preparation: Prepare a solution of the metal complex at the desired concentration in the chosen solvent containing the supporting electrolyte.

  • Deaeration: Transfer the solution to the electrochemical cell and purge with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse the electrode thoroughly with the solvent and dry it before use.

  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell, ensuring the electrodes are properly immersed in the solution.

  • Cyclic Voltammetry Measurement:

    • Set the initial and final potentials to scan a range where the redox events of interest are expected to occur.

    • Set the scan rate (e.g., 100 mV/s). Multiple scan rates should be run to investigate the nature of the redox processes.

    • Initiate the potential scan and record the resulting current.

  • Data Analysis:

    • From the cyclic voltammogram, identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

    • For a reversible or quasi-reversible couple, calculate the half-wave potential (E½) as (Epa + Epc) / 2.

    • The peak separation (ΔEp = |Epa - Epc|) can provide information about the reversibility of the electron transfer process. For a one-electron reversible process, ΔEp is typically close to 59 mV at room temperature.

    • The ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to 1 for a reversible process.

Signaling Pathways and Logical Relationships

The electrochemical behavior of this compound complexes can be understood through the interplay of the metal center and the ligand's electronic structure. The following diagram illustrates the logical relationship between the components of the system and the resulting electrochemical properties.

Logical Relationship in Electrochemical Behavior

cluster_logic Factors Influencing Electrochemical Properties Metal Metal Center (e.g., Co, Cu, Ni, Ru) RedoxPotentials Redox Potentials (E½) Metal->RedoxPotentials Reversibility Electron Transfer Kinetics (Reversibility, ΔEp) Metal->Reversibility Stability Stability of Oxidized/ Reduced Species Metal->Stability Ligand This compound Ligand Ligand->RedoxPotentials Ligand->Reversibility Ligand->Stability Solvent Solvent Polarity and Coordinating Ability Solvent->RedoxPotentials Solvent->Reversibility Electrolyte Supporting Electrolyte Electrolyte->Reversibility Coordination Coordination Geometry Coordination->RedoxPotentials Coordination->Stability

References

Application Notes and Protocols: Synthesis of 4-(2-Pyridyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-(2-pyridyl)aniline and its derivatives, compounds of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. The protocols focus on common and effective synthetic strategies, including a detailed example of a reduction method and overviews of palladium-catalyzed cross-coupling reactions.

Introduction

This compound derivatives are a class of organic compounds characterized by a central aniline core substituted with a pyridine ring. This structural motif is prevalent in a wide range of biologically active molecules and functional materials. The pyridine ring can act as a hydrogen bond acceptor and a metal-coordinating ligand, while the aniline moiety provides a versatile handle for further functionalization. These properties make this compound derivatives valuable scaffolds in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. They also find applications as ligands in coordination chemistry and as building blocks for organic light-emitting diodes (OLEDs) and other advanced materials.

This document outlines two primary synthetic approaches to access these valuable compounds: a two-step synthesis involving a Suzuki coupling followed by reduction, and direct C-N bond formation via Buchwald-Hartwig amination. A detailed, step-by-step protocol for the reduction of a nitro-precursor to the final aniline product is provided, along with representative characterization data.

Synthetic Strategies Overview

The synthesis of this compound derivatives can be broadly approached via two main retrosynthetic disconnections, as illustrated below.

G cluster_0 Retrosynthetic Analysis cluster_1 Synthetic Pathways Target This compound Derivatives RouteA Route A: C-C Bond Formation then Reduction Target->RouteA Disconnect C-C bond (Suzuki Coupling Precursor) RouteB Route B: C-N Bond Formation Target->RouteB Disconnect C-N bond (Buchwald-Hartwig Amination)

Caption: Retrosynthetic approaches for this compound derivatives.

Protocol 1: Synthesis of this compound via Reduction of 2-(4-Nitrophenyl)pyridine

This protocol details the reduction of a nitro-substituted precursor to the desired aniline derivative. The precursor, 2-(4-nitrophenyl)pyridine, can be synthesized via a Suzuki-Miyaura coupling reaction between 2-bromopyridine and 4-nitrophenylboronic acid.

Experimental Workflow

G Start Start Materials: 2-(4-Nitrophenyl)pyridine, Methanol, Pd/C Dissolution Dissolve 2-(4-nitrophenyl)pyridine in methanol Start->Dissolution Catalyst Add 10% Palladium on Carbon (Pd/C) Dissolution->Catalyst Reduction Stir under Hydrogen Atmosphere (18 hours at room temperature) Catalyst->Reduction Filtration Filter through Celite to remove catalyst Reduction->Filtration Washing Wash Celite pad with methanol Filtration->Washing Evaporation Evaporate solvent under reduced pressure Washing->Evaporation Purification Purify by column chromatography Evaporation->Purification Product Obtain this compound Purification->Product

Caption: Workflow for the synthesis of this compound via reduction.

Materials and Methods
  • Reactant: 2-(4-Nitrophenyl)pyridine

  • Catalyst: 10% Palladium on carbon (Pd/C)

  • Solvent: Methanol (MeOH)

  • Reducing Agent: Hydrogen gas (H₂)

  • Filtration Aid: Celite

  • Purification: Silica gel for column chromatography

  • Eluent: Dichloromethane:Methanol:Ammonia (95:4.5:0.5, v/v/v)

Detailed Experimental Protocol
  • In a suitable reaction flask, dissolve 2-(4-nitrophenyl)pyridine (0.2 g, 1.03 mmol) in methanol (10 mL).

  • To this solution, add 10% palladium on carbon (20 mg) as a catalyst.

  • Seal the reaction vessel and introduce a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature for 18 hours.

  • Upon completion of the reaction (which can be monitored by TLC), remove the catalyst by filtration through a pad of Celite.

  • Wash the Celite pad with an additional portion of methanol (50 mL) to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent by evaporation under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mobile phase of dichloromethane:methanol:ammonia (95:4.5:0.5, v/v/v).

  • Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a brown solid.[1]

Data Presentation
ParameterValueReference
Yield 87% (0.15 g)[1]
Melting Point 89-92 °C (lit. 94-95 °C)[1]
Appearance Brown solid[1]
IR (νmax/cm⁻¹) 3333, 3210, 1606, 1586, 1519, 1294, 1181[1]
¹H NMR (CDCl₃) δ 8.62 (1H, dt), 7.83 (2H, d), 7.68-7.61 (2H, m), 7.11 (1H, m), 6.75 (2H, d), 3.83 (2H, br s)[1]
¹³C NMR (CDCl₃) δ 157.6, 149.5, 147.5, 136.6, 129.8, 128.1, 121.0, 119.4, 115.2[1]
Mass Spec (ESI) m/z 171 ([M+H]⁺)[1]

Alternative Synthetic Routes: Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of a wider range of this compound derivatives, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are highly versatile and powerful methods.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[2] In the context of synthesizing this compound derivatives, this reaction typically involves the coupling of a pyridine-containing boronic acid or ester with an aniline-containing aryl halide (or vice versa).

General Reaction Scheme:

G reactant1 Py-B(OR)₂ catalyst Pd Catalyst, Base reactant2 +  X-Ar-NH₂ product -> Py-Ar-NH₂

Caption: General scheme of Suzuki-Miyaura coupling for this compound synthesis.

Key Components:

  • Palladium Catalyst: Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium-ligand complexes are commonly used.[3]

  • Ligand: Phosphine ligands such as PPh₃, P(t-Bu)₃, or more specialized ligands like SPhos or XPhos are often required to facilitate the catalytic cycle.

  • Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the activation of the boronic acid.[3]

  • Solvents: Common solvents include toluene, dioxane, and DMF.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4][5] This reaction allows for the direct coupling of an aryl halide (e.g., 2-bromopyridine) with an aniline derivative.

General Reaction Scheme:

G reactant1 Py-X catalyst Pd Catalyst, Base reactant2 +  H₂N-Ar product -> Py-NH-Ar

References

Troubleshooting & Optimization

optimizing reaction conditions for 4-(2-Pyridyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Pyridyl)aniline. The information is structured to address common issues encountered during laboratory experiments, with a focus on optimizing reaction conditions for the Suzuki-Miyaura coupling and considering alternative synthetic routes such as the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a low yield in my Suzuki-Miyaura coupling reaction to synthesize this compound. What are the common causes and how can I improve it?

A1: Low yields in the Suzuki-Miyaura coupling for this specific synthesis are a common issue and can stem from several factors. Here is a systematic guide to troubleshooting:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. While Pd(PPh₃)₄ is commonly used, more electron-rich and bulky phosphine ligands can improve catalytic activity, especially for heteroaryl couplings.[1] Consider screening different catalyst systems. For challenging couplings involving nitrogen-containing heterocycles, catalysts with dialkylbiphenylphosphino ligands have shown high activity.[2]

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. This can be due to the age of the catalyst; for instance, Pd(OAc)₂ has a limited shelf life.[3] Ensure you are using a fresh and high-quality catalyst. The presence of oxygen can also lead to the oxidation of the active Pd(0) species to a less active Pd(II) form, which may also promote undesired homocoupling.[4] Proper degassing of the reaction mixture and maintaining an inert atmosphere (e.g., under Argon or Nitrogen) is crucial.

  • Base Selection: The choice and amount of base are critical. The base activates the boronic acid for transmetalation.[5] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield. It is advisable to screen different bases to find the optimal one for your specific substrate combination.

  • Solvent System: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. A mixture of an organic solvent like dioxane, toluene, or DMF with water is often used. The water is necessary for the base to be effective. The choice of solvent can influence the reaction rate and yield, so screening different solvent systems can be beneficial.[6]

  • Reaction Temperature: The reaction temperature needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of side products. A temperature screen is recommended to find the optimal balance.

  • Purity of Reagents: Ensure that your starting materials, 2-halopyridine and 4-aminophenylboronic acid (or its ester), are pure. Impurities can interfere with the catalyst and reduce the yield.

Below is a troubleshooting workflow to address low yield:

Troubleshooting workflow for low reaction yield.
Q2: I am observing significant side product formation in my reaction mixture. What are the likely side products and how can I minimize them?

A2: The most common side products in the Suzuki-Miyaura synthesis of this compound are homocoupling products of the starting materials.

  • Homocoupling of Boronic Acid: The 4-aminophenylboronic acid can couple with itself to form 4,4'-diaminobiphenyl. This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors homocoupling.[4] To minimize this, ensure the reaction is thoroughly deoxygenated.

  • Homocoupling of the Pyridyl Halide: The 2-halopyridine can also undergo homocoupling to form 2,2'-bipyridine.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of aniline. This is more likely to occur under harsh basic conditions or prolonged reaction times.[7]

To minimize side product formation:

  • Strictly Anaerobic Conditions: As mentioned, thorough degassing of the reaction mixture and maintaining a strict inert atmosphere is the most effective way to reduce homocoupling.

  • Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help to ensure the complete consumption of the halide and minimize its homocoupling.

  • Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid the formation of degradation products.

Q3: What are the best practices for purifying this compound from the reaction mixture?

A3: Purification can be challenging due to the similar polarity of the product and some of the side products.

  • Workup: After the reaction is complete, a standard workup involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water or brine to remove the inorganic base and salts.

  • Column Chromatography: This is the most common method for purification. A silica gel column with a gradient elution of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane) is typically effective. The exact solvent system will need to be optimized based on TLC analysis.

  • Crystallization: If the crude product is sufficiently pure, recrystallization can be an effective final purification step to obtain a highly pure product.

Q4: Are there alternative synthetic routes to the Suzuki-Miyaura coupling for synthesizing this compound?

A4: Yes, the Buchwald-Hartwig amination is a viable alternative for the formation of the C-N bond.[8][9] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. In this case, you could react 2-bromopyridine with aniline or 4-bromoaniline with 2-aminopyridine. The choice of reactants would depend on the availability and reactivity of the starting materials. The Buchwald-Hartwig amination often requires specific ligands, such as bulky, electron-rich phosphines, to achieve high yields.[8][10]

Here is a diagram illustrating the two main synthetic pathways:

Synthetic_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination SM_Start1 2-Bromopyridine SM_Catalyst Pd Catalyst + Base SM_Start1->SM_Catalyst SM_Start2 4-Aminophenylboronic acid SM_Start2->SM_Catalyst Product This compound SM_Catalyst->Product BH_Start1 2-Bromopyridine BH_Catalyst Pd Catalyst + Base + Ligand BH_Start1->BH_Catalyst BH_Start2 Aniline BH_Start2->BH_Catalyst BH_Catalyst->Product

Comparison of Suzuki-Miyaura and Buchwald-Hartwig routes.

Quantitative Data Summary

The following tables summarize the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions for the synthesis of aryl-pyridines. This data is compiled from various studies and should be used as a guideline for optimization.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10065-75General
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Dioxane110>90[2]
Pd(PPh₃)₄ (5)-Na₂CO₃Acetonitrile/H₂O78Moderate-Good[10]
CataCXium A (10)-Cs₂CO₃2-MeTHF/H₂O8095[6]

Table 2: Effect of Base and Solvent on Yield

CatalystBase (equiv.)SolventTemp (°C)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃ (2)Dioxane/H₂O9011[6]
CataCXium ACs₂CO₃ (2)Dioxane/H₂O8051[6]
CataCXium ACs₂CO₃ (2)EtOAc/H₂O80Low[6]
CataCXium ACs₂CO₃ (2)2-MeTHF/H₂O8095[6]
Pd(OAc)₂/NHCK₂CO₃Toluene or Water100Low[11]

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • 4-Aminophenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add 2-bromopyridine, 4-aminophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water). The mixture should be stirred.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete (typically 18-22 hours), cool the mixture to room temperature.[12]

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This is a representative protocol and will likely require optimization of the ligand and base.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene, followed by aniline and then 2-bromopyridine.

  • Heat the reaction mixture to reflux (around 110 °C) under an inert atmosphere.[10]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Troubleshooting Low Yield in 4-(2-Pyridyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-(2-Pyridyl)aniline. The content is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in a low yield. What are the common causes and how can I optimize the reaction?

Low yields in Suzuki-Miyaura coupling for this synthesis can stem from several factors, including suboptimal catalyst systems, inefficient base activation, or inappropriate reaction conditions. It is also known that compounds with primary amines can sometimes be challenging coupling partners.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be effective, more specialized ligands can significantly improve yields, especially with challenging substrates.[1] Consider screening different phosphine ligands, such as SPhos, or using preformed catalysts like CataCXium A palladacycle, which has shown success in coupling ortho-bromoanilines.[2][3]

  • Base Selection and Strength: The base plays a crucial role in the transmetalation step. A variety of bases can be used, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][4][5][6] The effectiveness of a base can be solvent-dependent. For instance, while Na₂CO₃ is often effective, Cs₂CO₃ in combination with a specific catalyst has been shown to improve yields significantly.[2][3]

  • Solvent Choice: The reaction solvent must be capable of dissolving both the organic substrates and, to some extent, the inorganic base. Common solvents for Suzuki coupling include toluene, THF, dioxane, and DMF.[6][7] Biphasic systems (e.g., dioxane/water) are also frequently employed.[2][8] A switch in solvent, for example to 2-MeTHF, has been reported to dramatically increase product yield in some cases.[2][3]

  • Reaction Temperature and Time: Insufficient temperature or reaction time can lead to incomplete conversion. Typically, these reactions are run at elevated temperatures (80-100 °C).[9] Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time.

  • Purity of Reagents: Ensure the purity of your starting materials. 2-pyridyl boronic acids can be prone to decomposition, and the aniline derivative should be free of impurities that could poison the catalyst.

Experimental Workflow for Troubleshooting Suzuki-Miyaura Coupling

Suzuki_Troubleshooting cluster_start cluster_optimization Optimization Strategy cluster_analysis Start Low Yield in This compound Synthesis Catalyst Screen Catalysts & Ligands Start->Catalyst Initial Step Base Vary Base Catalyst->Base If no improvement Analysis Analyze Reaction (TLC, LC-MS) Catalyst->Analysis Solvent Change Solvent Base->Solvent If still low Base->Analysis Temp_Time Adjust Temperature & Time Solvent->Temp_Time Fine-tuning Solvent->Analysis Temp_Time->Analysis Result Improved Yield Analysis->Result

Caption: Troubleshooting workflow for optimizing Suzuki-Miyaura coupling reactions.

Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield

ParameterVariationObserved Yield (%)Reference
Catalyst Loading 1 mol% PdCl₂(PPh₃)₂37[1]
5 mol% PdCl₂(PPh₃)₂69[1]
10 mol% PdCl₂(PPh₃)₂67[1]
Solvent Dioxane/H₂O51[2]
EtOAc<51[2]
PhMe<51[2]
2-MeTHF95[2]
Base Na₂CO₃~98 (model system)[5]
K₂CO₃Variable[1]
Cs₂CO₃Often high[2]

Q2: I am attempting a Buchwald-Hartwig amination to form this compound and the yield is poor. What should I investigate?

The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its success is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[10] For pyridyl-anilines, specific combinations can be crucial for achieving high yields.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is paramount. Different generations of Buchwald-Hartwig ligands (e.g., Xantphos, SPhos) have been developed to couple a wide range of substrates.[9][11] The reactivity of the amine nucleophile is a key factor in choosing the appropriate ligand.[9]

  • Palladium Precursor: Various palladium precursors can be used, including Pd(OAc)₂ and Pd₂(dba)₃. Pre-catalysts are often preferred as they are easier to activate with weak bases.[9]

  • Base Compatibility: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is commonly used.[11] However, the base must be compatible with the functional groups on your substrates. For base-sensitive substrates, weaker bases like K₂CO₃ or K₃PO₄ might be necessary, potentially requiring higher reaction temperatures.[10]

  • Solvent and Temperature: Toluene, THF, and dioxane are common solvents.[7][11] The reaction temperature may need to be adjusted based on the reactivity of the substrates and the strength of the base. Challenging substrates may require temperatures between 80-100 °C.[9]

  • Atmosphere Control: Buchwald-Hartwig reactions are often sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). However, some modern catalyst systems show robustness even when performed under air.[7]

Logical Relationship Diagram for Buchwald-Hartwig Optimization

Buchwald_Logic cluster_problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Buchwald-Hartwig Amination Ligand Suboptimal Ligand Problem->Ligand Base Incorrect Base Strength or Solubility Problem->Base Catalyst Inefficient Catalyst Activation Problem->Catalyst Conditions Non-optimal Temperature or Solvent Problem->Conditions Sol_Ligand Screen Ligand Library (e.g., Xantphos, SPhos) Ligand->Sol_Ligand Sol_Base Test Different Bases (e.g., NaOtBu, K3PO4) Base->Sol_Base Sol_Catalyst Use Pre-catalyst Catalyst->Sol_Catalyst Sol_Conditions Optimize Temperature & Solvent Conditions->Sol_Conditions

Caption: Causal relationships and solutions for low-yield Buchwald-Hartwig amination.

Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Side product formation is a common cause of low yields. In the context of this compound synthesis, several side reactions can occur.

Common Side Reactions:

  • Homocoupling of Boronic Acid: In Suzuki-Miyaura reactions, the boronic acid can couple with itself to form a bipyridyl byproduct. This is often favored at higher temperatures or with certain catalyst systems.

  • Protodeborylation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of pyridine.

  • Ligand Arylation: In some cases, the aryl group from the phosphine ligand can couple with the aryl halide, leading to impurities derived from the ligand.[12]

  • Oxidation of Aniline: The aniline functional group can be susceptible to oxidation, especially if the reaction is not performed under an inert atmosphere. This can lead to colored impurities.

Minimization Strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid to favor the cross-coupling reaction over homocoupling.

  • Degas Solvents: Thoroughly degas your solvents to remove dissolved oxygen, which can promote side reactions and deactivate the catalyst.

  • Use High-Purity Reagents: Impurities in the starting materials can initiate or catalyze side reactions.

  • Optimize Ligand Choice: For Suzuki reactions, using ligands less prone to arylation can be beneficial.[12]

Q4: My product appears impure after workup, and I'm having difficulty with purification. What are the best practices for purifying this compound?

Purification can be challenging due to the presence of structurally similar byproducts and the basic nature of the product.

Purification Protocol:

  • Initial Workup: After the reaction is complete, perform a standard aqueous workup. An extraction with a solvent like ethyl acetate or dichloromethane can separate the product from inorganic salts.

  • Acid-Base Extraction: The basicity of the pyridine and aniline nitrogens can be exploited for purification.

    • Dissolve the crude product in an organic solvent.

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as a salt.

    • Wash the organic layer to remove non-basic impurities.

    • Basify the aqueous layer with a base like NaOH or Na₂CO₃ to regenerate the free base form of the product.

    • Extract the product back into an organic solvent, dry, and concentrate.

  • Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography is the next step.

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. Adding a small amount of triethylamine (~1%) to the eluent can help prevent the product from streaking on the silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can provide highly pure material.

Purification Workflow Diagram

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (Organic Extraction) Start->Workup AcidBase Acid-Base Extraction Workup->AcidBase For basic compounds Chromatography Silica Gel Chromatography Workup->Chromatography Directly if neutral AcidBase->Chromatography If impurities remain Recrystallization Recrystallization Chromatography->Recrystallization For solid products End Pure this compound Chromatography->End If product is an oil Recrystallization->End

Caption: A general workflow for the purification of this compound.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To an oven-dried flask, add the aryl halide (1.0 mmol), 2-pyridylboronic acid (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and any additional ligand.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 8-24 hours), monitoring by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as described in the purification FAQ.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the aryl halide (1.0 mmol), the aniline derivative (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene, 10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product.

References

stability issues and degradation of 4-(2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues and degradation of 4-(2-Pyridyl)aniline.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, providing potential causes and recommended solutions.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Unexpected reaction byproducts or impurities in synthesized this compound. Incomplete reaction during synthesis.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the complete consumption of the starting material, 2-(4-nitrophenyl)pyridine, before workup.
Inefficient purification.Use column chromatography with a silica gel stationary phase and an appropriate eluent system, such as dichloromethane-methanol-ammonia, to effectively separate the product from impurities.
Discoloration (e.g., darkening) of this compound upon storage. Exposure to light.Store the compound in an amber-colored vial or a container wrapped in aluminum foil to protect it from light.
Exposure to air (oxidation).Store the compound under an inert atmosphere (e.g., nitrogen or argon).
Incompatible storage temperature.Store the compound at the recommended temperature of 2-8°C.
Low yield or no product in reactions using this compound. Degradation of this compound due to incompatible reaction conditions.Avoid strongly acidic or basic conditions if possible. If unavoidable, consider using a protecting group for the aniline moiety. Avoid strong oxidizing or reducing agents that are not part of the intended reaction.
Poor solubility of this compound.Test the solubility in various organic solvents to find a suitable one for your reaction. Gentle heating may improve solubility, but monitor for thermal degradation.
Inconsistent analytical results (e.g., HPLC, NMR). On-column degradation during HPLC analysis.Use a buffered mobile phase to control the pH. A mobile phase of acetonitrile and an acetate buffer at pH 4 has been shown to be effective for related compounds.
Degradation in the NMR solvent.Prepare the NMR sample immediately before analysis. Use deuterated solvents that are known to be inert.

Frequently Asked Questions (FAQs)

A list of frequently asked questions regarding the stability and degradation of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] Storing under an inert atmosphere, such as nitrogen or argon, can further prevent oxidative degradation.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[3] Contact with these substances can lead to rapid degradation of the compound.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure and data from similar compounds, the main degradation pathways for this compound are expected to be:

  • Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of nitro, nitroso, or N-oxide derivatives. The pyridine ring can also be oxidized to its N-oxide.

  • Hydrolysis: Under strongly acidic or basic conditions, the C-N bond between the phenyl and pyridyl rings could potentially be cleaved, although this is generally less likely for such a stable biaryl linkage. More likely is the hydrolysis of imine intermediates that may form during certain reactions.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to polymerization or the formation of radical species and subsequent degradation products.

  • Thermal Degradation: High temperatures can cause decomposition of the molecule, potentially leading to the cleavage of the phenyl or pyridine rings.

Q4: What are the potential degradation products of this compound?

A4: Based on the expected degradation pathways, potential degradation products may include:

  • 4-Amino-3-nitropyridine

  • 3,4-Diaminopyridine-N-oxide

  • Phenol

  • 2,6-Diaminopyridine

  • Various hydroxylated and carbonylated derivatives of the parent molecule.

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Periodically analyzing your sample and monitoring for the appearance of new peaks and a decrease in the area of the main peak will indicate degradation.

Experimental Protocols

Detailed methodologies for key experiments related to the stability assessment of this compound.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize with 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize with 0.1 M HCl.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Dilute both solutions with the mobile phase to a suitable concentration for HPLC analysis.

3. Analysis:

  • Analyze all stressed samples and a control (unstressed) sample by the stability-indicating HPLC method described in Protocol 2.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for separating this compound from its potential degradation products.

ParameterCondition
Column C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
Mobile Phase A: 5 mM Sodium dihydrogen phosphate, pH 3B: Acetonitrile
Gradient 0-7 min: 15% B7-10 min: Gradient to 40% B10-13 min: Hold at 40% B13-15 min: Return to 15% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30°C

Visualizations

Diagrams illustrating key concepts and workflows related to the stability of this compound.

G cluster_storage Optimal Storage cluster_incompatibilities Incompatibilities Temperature: 2-8°C Temperature: 2-8°C Protection from Light Protection from Light Inert Atmosphere Inert Atmosphere Strong Oxidizing Agents Strong Oxidizing Agents Strong Acids Strong Acids Strong Reducing Agents Strong Reducing Agents This compound This compound Optimal Storage Optimal Storage This compound->Optimal Storage Maintains Stability Incompatibilities Incompatibilities This compound->Incompatibilities Leads to Degradation

Caption: Key factors influencing the stability of this compound.

G Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Acid Hydrolysis Acid Hydrolysis Apply Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Apply Stress Conditions->Base Hydrolysis Oxidation Oxidation Apply Stress Conditions->Oxidation Thermal Stress Thermal Stress Apply Stress Conditions->Thermal Stress Photolytic Stress Photolytic Stress Apply Stress Conditions->Photolytic Stress HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress->HPLC Analysis Identify Degradation Products Identify Degradation Products HPLC Analysis->Identify Degradation Products End End Identify Degradation Products->End

Caption: Workflow for a forced degradation study of this compound.

References

improving the solubility of 4-(2-Pyridyl)aniline for reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 4-(2-Pyridyl)aniline for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a bifunctional organic compound containing both a pyridine and an aniline moiety.[1] It typically appears as a brown solid, and its solid-state nature at room temperature can present challenges for achieving sufficient concentration in reaction solvents, potentially leading to slow or incomplete reactions.[2]

Q2: What are the general solubility characteristics of this compound?

While specific quantitative data is limited, based on its structural components (a polar aniline group and a pyridine ring), this compound is expected to be sparingly soluble in non-polar organic solvents and show better solubility in polar organic solvents.[1][3] The presence of the basic pyridine and aniline functionalities suggests that its solubility can be significantly influenced by pH.

Q3: What are the most common strategies to improve the solubility of this compound?

Common strategies to enhance the solubility of poorly soluble organic compounds like this compound include:

  • pH Adjustment: Protonation of the basic nitrogen atoms on the aniline and pyridine rings by adding an acid can form a more soluble salt.[4]

  • Co-solvency: Using a mixture of solvents can disrupt the solute-solute interactions and improve solvation.

  • Heating: Increasing the temperature of the solvent can help overcome the lattice energy of the solid and increase solubility.

  • Particle Size Reduction: Grinding the solid to a finer powder increases the surface area available for dissolution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound is not dissolving in my reaction solvent. The solvent may be too non-polar.Try a more polar aprotic solvent such as DMF, DMSO, or acetonitrile. You can also try a polar protic solvent like ethanol or methanol.
The concentration is too high for the chosen solvent at room temperature.Gently heat the mixture while stirring. If the compound dissolves upon heating but precipitates upon cooling, the reaction may need to be run at an elevated temperature.
After adding acid to improve solubility, my reaction is not proceeding as expected. The acidic conditions may be interfering with your reaction mechanism or the stability of other reagents.Use a minimal amount of acid to achieve dissolution. Consider using a weaker acid or a different acid that is compatible with your reaction. Alternatively, neutralize the solution after dissolution and before proceeding with the reaction, if possible.
The salt of your compound may be less reactive in the desired transformation.This is a possibility. If salt formation deactivates the aniline or pyridine for the intended reaction, consider alternative solubilization methods like using a co-solvent system or running the reaction at a higher temperature in a suitable solvent.
Using a co-solvent system has altered my reaction's outcome or yield. The co-solvent may be participating in the reaction or altering the polarity of the reaction medium, thereby affecting the reaction kinetics or equilibrium.Screen a variety of co-solvents to find one that is inert under your reaction conditions and provides the desired solubility. Reduce the amount of co-solvent to the minimum required for dissolution.
The dissolved this compound precipitates out of solution during the reaction. The temperature of the reaction mixture may have dropped.Ensure consistent heating and stirring throughout the reaction.
A product of the reaction may be causing the starting material to precipitate.This is less common but possible. Analyze the reaction mixture to identify any new species that might be affecting solubility.

Estimated Solubility of this compound

SolventPredicted Solubility CategoryRationale
WaterSlightly SolubleThe presence of polar N-H and pyridine nitrogen allows for hydrogen bonding, but the large aromatic rings limit aqueous solubility.[3]
MethanolSolublePolar protic nature of methanol facilitates hydrogen bonding with the solute.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent that should effectively dissolve this compound.[3]
AcetoneSolubleA polar aprotic solvent capable of dissolving polar organic compounds.[3]
Dichloromethane (DCM)Moderately SolubleLess polar than alcohols or acetone, but should still provide moderate solubility.
TolueneSparingly SolubleA non-polar aromatic solvent, likely to be a poor solvent for the polar this compound.
Diethyl EtherSparingly SolubleA relatively non-polar solvent, expected to have limited dissolving power for this compound.
N,N-Dimethylformamide (DMF)Very SolubleA highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)Very SolubleAnother highly polar aprotic solvent that is an excellent choice for dissolving poorly soluble organic solids.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment (Acidification)

This protocol describes the formation of a soluble salt of this compound by the addition of an acid.

Materials:

  • This compound

  • Reaction solvent (e.g., water, ethanol, or a mixture)

  • Dilute hydrochloric acid (HCl) or another suitable acid

  • Stir plate and stir bar

  • pH indicator paper or pH meter

Procedure:

  • Suspend the desired amount of this compound in the chosen reaction solvent in a flask.

  • While stirring, add a dilute solution of hydrochloric acid dropwise.

  • Monitor the dissolution of the solid.

  • Check the pH of the solution periodically. Continue adding acid until the solid is completely dissolved.

  • Note the final pH. Be aware that a highly acidic environment may affect subsequent reaction steps.

G cluster_workflow Workflow for Solubility Enhancement by Acidification start Suspend this compound in Solvent add_acid Add Dilute Acid Dropwise start->add_acid stir Stir Continuously add_acid->stir monitor Monitor Dissolution stir->monitor check_ph Check pH monitor->check_ph dissolved Completely Dissolved? check_ph->dissolved end Proceed with Reaction dissolved->end Yes not_dissolved Continue Adding Acid dissolved->not_dissolved No not_dissolved->add_acid

Caption: Workflow for improving solubility via acidification.

Protocol 2: Solubility Enhancement by Co-solvency

This protocol details the use of a co-solvent to improve the solubility of this compound.

Materials:

  • This compound

  • Primary reaction solvent

  • Co-solvent (e.g., DMF, DMSO)

  • Stir plate and stir bar

Procedure:

  • Add the desired amount of this compound to the primary reaction solvent.

  • If the solid is not fully dissolved, add a small amount of the co-solvent (e.g., 1-10% of the total volume) while stirring.

  • Continue adding the co-solvent portion-wise until the solid is completely dissolved.

  • Be mindful that the co-solvent may influence the reaction, so use the minimum amount necessary.

G cluster_workflow Workflow for Solubility Enhancement by Co-solvency start Add this compound to Primary Solvent check_dissolution Is it Fully Dissolved? start->check_dissolution add_cosolvent Add Co-solvent Portion-wise check_dissolution->add_cosolvent No end Proceed with Reaction check_dissolution->end Yes stir Stir Continuously add_cosolvent->stir stir->check_dissolution not_dissolved Continue Adding Co-solvent

Caption: Workflow for improving solubility using a co-solvent.

Protocol 3: Solubility Enhancement by Heating

This protocol describes the use of heat to increase the solubility of this compound.

Materials:

  • This compound

  • Reaction solvent

  • Heating mantle or oil bath with a temperature controller

  • Stir plate and stir bar

  • Condenser (if using a volatile solvent)

Procedure:

  • Add this compound and the solvent to a round-bottom flask equipped with a stir bar.

  • If using a volatile solvent, attach a condenser.

  • Begin stirring and gently heat the mixture.

  • Gradually increase the temperature until the solid dissolves completely.

  • Maintain this temperature for the duration of the reaction. Ensure the temperature does not exceed the boiling point of the solvent or the decomposition temperature of any reactants.

G cluster_workflow Logical Flow for Solubility Enhancement by Heating start Combine Reactant and Solvent heat Apply Gentle Heat start->heat stir Stir Continuously heat->stir monitor Observe for Dissolution stir->monitor dissolved Is it Dissolved? monitor->dissolved increase_temp Gradually Increase Temperature dissolved->increase_temp No maintain_temp Maintain Temperature for Reaction dissolved->maintain_temp Yes increase_temp->heat

Caption: Logical flow for improving solubility with heat.

References

Technical Support Center: 4-(2-Pyridyl)aniline Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-(2-Pyridyl)aniline during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an aromatic amine containing a pyridine ring. Aromatic amines are susceptible to oxidation, a process that can be accelerated by factors such as exposure to light, heat, and atmospheric oxygen. This degradation can lead to the formation of colored impurities, reducing the purity and potentially altering the reactivity of the compound, which is critical in sensitive applications like drug development and materials science.

Q2: What are the primary signs of this compound oxidation?

The most common visual indicator of oxidation is a change in color. Pure this compound is typically a light-colored solid. Upon oxidation, it may develop a yellow, brown, or even black discoloration. The appearance of insoluble particulates can also indicate degradation.

Q3: What are the recommended storage conditions for this compound?

To minimize oxidation, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical reactions, including oxidation.
Light Protect from light (amber vial/darkness)Light, particularly UV, can catalyze oxidative reactions.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Displaces oxygen, a key reactant in the oxidation process.
Container Tightly sealed, appropriate containerPrevents exposure to atmospheric oxygen and moisture.

Q4: Can antioxidants be used to prevent the oxidation of this compound?

Yes, the use of antioxidants can be an effective strategy to inhibit oxidation. A combination of antioxidants is often more effective than a single one. For aromatic amines, a mixture of a free radical scavenger and a peroxide decomposer is recommended. The selection of a suitable antioxidant should also consider its compatibility with the pyridine moiety.

Antioxidant TypeExampleFunctionTypical Concentration
Radical Scavenger Butylated hydroxytoluene (BHT), 2,6-di-tert-butyl-4-methylphenolInterrupts the free-radical chain reactions of oxidation.0.01 - 0.1% (w/w)
Peroxide Decomposer Triphenylphosphine, Sodium bisulfiteDecomposes hydroperoxides, which are intermediates in oxidation.0.01 - 0.1% (w/w)
Light Stabilizer Benzophenones, BenzotriazolesAbsorbs UV light to prevent photo-degradation.0.1 - 0.5% (w/w)

Note: The optimal antioxidant and its concentration should be determined experimentally for your specific application.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Troubleshooting_Oxidation start Problem: this compound shows signs of oxidation (e.g., discoloration) check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage (Temp, Light, Air Exposure) check_storage->improper_storage Incorrect? check_handling Review Handling Procedures check_storage->check_handling Correct? correct_storage Action: Store at 2-8°C, protected from light, under inert atmosphere. improper_storage->correct_storage end Problem Resolved correct_storage->end improper_handling Improper Handling (Prolonged air exposure, use of reactive spatulas) check_handling->improper_handling Incorrect? check_purity Assess Initial Purity check_handling->check_purity Correct? correct_handling Action: Minimize air exposure, use inert gas blanket, use non-reactive tools. improper_handling->correct_handling correct_handling->end low_purity Low Initial Purity (Presence of impurities that catalyze oxidation) check_purity->low_purity Low? consider_antioxidant Consider Antioxidant Use check_purity->consider_antioxidant High? purify Action: Purify the material (e.g., recrystallization, chromatography). low_purity->purify purify->end no_antioxidant No Antioxidant Used consider_antioxidant->no_antioxidant None used? consider_antioxidant->end Already in use? add_antioxidant Action: Add a suitable antioxidant or a combination of antioxidants. no_antioxidant->add_antioxidant add_antioxidant->end

Issue: The solid this compound has turned yellow/brown.

  • Possible Cause 1: Improper Storage Temperature. Storing the compound at room temperature or higher can accelerate oxidation.

    • Solution: Ensure the compound is stored in a refrigerator at 2-8°C.

  • Possible Cause 2: Exposure to Light. this compound is sensitive to light, which can trigger photo-oxidative degradation.

    • Solution: Store the compound in an amber glass vial or in a container that is placed in a dark location.

  • Possible Cause 3: Exposure to Oxygen. The primary driver of oxidation is atmospheric oxygen.

    • Solution: Store the compound under an inert atmosphere. This can be achieved by purging the container with an inert gas like argon or nitrogen before sealing. For frequent use, consider storing in a desiccator with an inert atmosphere or inside a glovebox.

Issue: A solution of this compound changes color over a short period.

  • Possible Cause 1: Solvent Impurities. Peroxides in solvents like THF or ethers can initiate oxidation.

    • Solution: Use freshly distilled or peroxide-free solvents. Test for peroxides before use, especially with older solvent stocks.

  • Possible Cause 2: Dissolved Oxygen. Solvents can contain dissolved oxygen which will readily react with the aniline.

    • Solution: Degas the solvent before use by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Possible Cause 3: pH of the solution. Aromatic amines can be more susceptible to oxidation under certain pH conditions.

    • Solution: If the experimental conditions allow, buffer the solution to a neutral or slightly basic pH.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development and Forced Degradation Study

This protocol outlines a general procedure for developing a stability-indicating HPLC method and performing a forced degradation study to understand the degradation pathways of this compound.

Stability_Study_Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation A Select HPLC Column (e.g., C18) and Initial Mobile Phase B Optimize Mobile Phase (Composition, pH, Flow Rate) for good peak shape and retention A->B C Develop UV Detection Method (Select appropriate wavelength) B->C F Analyze Stressed Samples by HPLC at Time Points C->F D Prepare Solutions of This compound E Expose to Stress Conditions: - Acid (e.g., 0.1M HCl) - Base (e.g., 0.1M NaOH) - Oxidative (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (UV/Vis light) D->E E->F G Assess Specificity: Resolution of parent peak from degradation peaks F->G H Validate Method Parameters: Linearity, Accuracy, Precision, LOD, LOQ, Robustness G->H I Confirm as Stability-Indicating H->I

1. HPLC Method Development (Example Conditions):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 7).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Forced Degradation Study:

  • Objective: To intentionally degrade the sample to identify potential degradation products and validate the analytical method's ability to separate them.

  • Procedure:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Subject aliquots of the stock solution to the following stress conditions:

      • Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl and heat at 60°C.

      • Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH and keep at room temperature.

      • Oxidative Degradation: Mix with an equal volume of 3% H₂O₂ and keep at room temperature.

      • Thermal Degradation: Heat the solid powder or a solution at 60°C.

      • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and visible light.

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by the developed HPLC method.

3. Data Analysis and Method Validation:

  • Examine the chromatograms for the appearance of new peaks corresponding to degradation products.

  • The method is considered "stability-indicating" if the parent peak of this compound is well-resolved from all degradation product peaks.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Protocol 2: Inert Gas Blanketing for Storage

This protocol describes the procedure for storing this compound under an inert gas to prevent oxidation.

  • Materials:

    • Vial containing this compound.

    • Source of inert gas (Argon or Nitrogen) with a regulator and tubing.

    • A needle or a Pasteur pipette.

    • Septum cap for the vial.

  • Procedure:

    • Place the this compound in a clean, dry vial.

    • If the vial has a screw cap, replace it with a cap fitted with a rubber septum.

    • Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is above the solid material.

    • Insert a second, shorter needle through the septum to act as a vent.

    • Gently flush the vial with the inert gas for 1-2 minutes. The inert gas, being heavier than air (for Argon), will displace the oxygen.

    • Remove the vent needle first, followed by the gas inlet needle.

    • Seal the septum with paraffin film for extra security.

    • Store the vial under the recommended conditions (2-8°C, protected from light).

Quantitative Data on Stability (Illustrative)

Stress ConditionDuration (hours)This compound Assay (%)Total Impurities (%)
Control (2-8°C, dark, inert) 2499.80.2
Room Temp (25°C, ambient light, air) 2495.24.8
Elevated Temp (60°C, dark, air) 2488.511.5
UV Light (254 nm, RT, air) 882.117.9
0.1 M HCl (60°C) 898.51.5
0.1 M NaOH (RT) 892.37.7
3% H₂O₂ (RT) 875.624.4

This data is for illustrative purposes only and will vary depending on the specific batch and experimental conditions.

By following these guidelines, researchers can significantly improve the shelf-life and reliability of their this compound samples, ensuring the integrity of their experimental results.

Technical Support Center: Scale-Up Synthesis of 4-(2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(2-Pyridyl)aniline. The primary focus is on the widely utilized Suzuki-Miyaura cross-coupling reaction, a common method for synthesizing this biaryl compound.

Troubleshooting Guide

Encountering issues during the scale-up of a chemical synthesis is common. This guide addresses specific problems that may arise during the synthesis of this compound via Suzuki-Miyaura coupling.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: The Palladium catalyst may be deactivated due to exposure to air (oxygen).Ensure all reaction vessels are thoroughly purged with an inert gas (e.g., Nitrogen or Argon) before adding the catalyst. Use degassed solvents.
Inefficient Ligand: The chosen phosphine ligand may not be optimal for the specific substrates.Screen a variety of phosphine ligands (e.g., PPh₃, SPhos, XPhos) to identify the most effective one for the coupling of your specific 2-halopyridine and 4-aminophenylboronic acid derivative.
Incorrect Base: The strength or solubility of the base may be inadequate to facilitate transmetalation.Test a range of bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be critical and is often solvent-dependent.
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate, especially with less reactive chlorides.Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Incomplete Reaction/Stalling Poor Solubility of Reagents: One or more of the starting materials or the base may have poor solubility in the chosen solvent system.Consider a different solvent or a co-solvent system (e.g., Toluene/Water, Dioxane/Water) to improve solubility.
Catalyst Decomposition: The catalyst may be degrading over the course of the reaction.A higher catalyst loading might be necessary, or consider a more robust catalyst system.
Boronic Acid Decomposition: Arylboronic acids can be prone to decomposition, especially at elevated temperatures.Add the boronic acid portion-wise or use a more stable boronic ester (e.g., a pinacol ester).
High Levels of Impurities Homocoupling of Boronic Acid: This side reaction can occur, leading to the formation of 4,4'-diaminobiphenyl.Use a slight excess of the halide partner. Optimize the reaction temperature and catalyst/ligand ratio.
Dehalogenation of the Pyridine Substrate: The starting 2-halopyridine can be reduced, leading to pyridine as a byproduct.This can be influenced by the choice of ligand and base. Screening different conditions can minimize this side reaction.
Formation of Phenylated Impurities: If using triphenylphosphine (PPh₃) as a ligand, phenyl group transfer from the ligand to the palladium can result in unwanted phenylated byproducts.Consider using trialkylphosphine ligands or N-heterocyclic carbene (NHC) ligands.
Difficulty in Product Isolation/Purification Residual Palladium: High levels of palladium in the final product are a common issue in pharmaceutical applications.Employ palladium scavengers such as activated carbon, silica-functionalized thiols, or cysteine after the reaction is complete.[1] Recrystallization of the product can also help in reducing palladium content.
Emulsion Formation during Workup: The presence of both organic and aqueous phases with dissolved salts can lead to stable emulsions.Add brine to the aqueous layer to break the emulsion. Filtration through a pad of celite can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up production of this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is one of the most prevalent methods for the industrial synthesis of this compound. This reaction involves the palladium-catalyzed coupling of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with a 4-aminophenylboronic acid or its ester derivative.

Q2: What are the critical parameters to control during the scale-up of the Suzuki-Miyaura coupling for this compound?

A2: Several parameters are critical for a successful and reproducible scale-up. These include:

  • Oxygen Exclusion: Palladium catalysts are sensitive to oxygen, which can lead to deactivation. It is crucial to maintain an inert atmosphere throughout the reaction.

  • Temperature Control: The reaction temperature can significantly impact the reaction rate, yield, and impurity profile. Overheating can lead to catalyst decomposition and increased side reactions.

  • Mixing Efficiency: Adequate agitation is necessary to ensure proper mixing of the multiphasic reaction mixture (solid base, organic solvent, aqueous phase), especially in large reactors.

  • Raw Material Quality: The purity of the starting materials, particularly the boronic acid and the palladium catalyst, is critical to avoid introducing impurities that can affect the reaction and the final product quality.

Q3: How can I minimize the amount of palladium catalyst used in a large-scale reaction to reduce costs?

A3: Minimizing catalyst loading is a key goal in process development. This can be achieved by:

  • Screening for High-Activity Catalysts: Modern, highly active palladium pre-catalysts and ligands can often be used at much lower loadings (sometimes in the ppm range) compared to traditional catalysts like Pd(PPh₃)₄.

  • Optimizing Reaction Conditions: A thorough optimization of reaction parameters (temperature, concentration, base, solvent) can maximize the turnover number (TON) and turnover frequency (TOF) of the catalyst, allowing for lower loadings.

  • Using Heterogeneous Catalysts: While less common for this specific transformation, a supported palladium catalyst could potentially be used and recycled, although leaching of palladium into the product can be a concern.

Q4: What are the common methods for removing residual palladium from the final product to meet regulatory requirements (e.g., for APIs)?

A4: Several techniques are employed for palladium removal. The choice of method depends on the nature of the product and the process. Common methods include:

  • Adsorption: Using scavengers like activated carbon, silica-based scavengers with functional groups (e.g., thiols, amines), or specialized resins that chelate the palladium.

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent (e.g., cysteine, EDTA) can be effective.

  • Crystallization: Often, a significant amount of palladium can be removed during the crystallization and washing of the final product. Multiple recrystallizations may be necessary.

Q5: Are there any specific safety considerations for the scale-up synthesis of this compound?

A5: Yes, several safety aspects should be considered:

  • Handling of Pyridine Derivatives: Pyridine and its derivatives can be toxic and have strong, unpleasant odors. Work should be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE) should be worn.

  • Palladium Catalysts: Some palladium compounds can be toxic and are often pyrophoric (ignite spontaneously in air), especially finely divided palladium on carbon. Handle with care under an inert atmosphere.

  • Boronic Acids: While generally stable, some boronic acids can be irritants.

  • Solvents: The use of large quantities of flammable organic solvents requires appropriate safety measures to prevent fires and explosions.

  • Exothermic Reactions: The reaction itself might be exothermic. Proper temperature monitoring and control are essential to prevent a runaway reaction.

Experimental Protocols

While a specific kilogram-scale protocol for this compound is proprietary to individual manufacturers, the following is a representative lab-scale procedure that can be adapted for scale-up, with critical considerations highlighted.

Representative Lab-Scale Suzuki-Miyaura Synthesis of this compound

  • Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a condenser, a temperature probe, and an inert gas inlet/outlet.

  • Reagents:

    • 2-Chloropyridine (1.0 eq)

    • 4-Aminophenylboronic acid pinacol ester (1.1 eq)

    • Palladium(II) acetate (0.01 eq)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 eq)

    • Potassium phosphate (K₃PO₄) (2.0 eq)

    • Toluene (10 vol)

    • Water (2 vol)

  • Procedure:

    • To the reaction flask, add 2-chloropyridine, 4-aminophenylboronic acid pinacol ester, and potassium phosphate.

    • Purge the flask with nitrogen for at least 30 minutes.

    • Add the degassed toluene and water.

    • In a separate, inerted vessel, pre-mix the palladium(II) acetate and SPhos in a small amount of degassed toluene to form the active catalyst.

    • Add the catalyst solution to the reaction mixture.

    • Heat the mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by HPLC or TLC until the starting materials are consumed (typically 4-8 hours).

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with water and then with brine.

    • Treat the organic layer with a palladium scavenger (e.g., activated carbon) with stirring for several hours.

    • Filter off the scavenger.

    • Concentrate the organic layer under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Scale-Up Considerations for the Above Protocol:

  • Inerting: For larger vessels, multiple vacuum/nitrogen cycles are more effective for inerting than a simple nitrogen purge.

  • Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient. Use a reactor with a jacketed heating/cooling system to maintain precise temperature control.

  • Agitation: Ensure the mechanical stirrer is appropriately sized and designed to provide sufficient mixing for the larger volume and potentially heterogeneous mixture.

  • Reagent Addition: For highly exothermic reactions, controlled addition of one of the reagents via a metering pump may be necessary.

  • Workup and Isolation: Phase separation in large reactors can be slower. The filtration and drying of large quantities of product require appropriate industrial equipment (e.g., filter press, vacuum oven).

Visualizations

Experimental Workflow for Scale-Up Synthesis

G Experimental Workflow for Scale-Up Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product reagent_prep Reagent Preparation & QC reactor_prep Reactor Inerting (N2 Purge) reagent_prep->reactor_prep charging Charge Reagents & Solvents reactor_prep->charging catalyst_add Catalyst Addition charging->catalyst_add heating Heating & Agitation catalyst_add->heating monitoring In-Process Control (IPC) via HPLC heating->monitoring cooling Cooling monitoring->cooling Reaction Complete phase_sep Phase Separation cooling->phase_sep pd_removal Palladium Scavenging phase_sep->pd_removal filtration Filtration pd_removal->filtration concentration Solvent Concentration filtration->concentration crystallization Crystallization concentration->crystallization drying Drying crystallization->drying final_product This compound drying->final_product qc_release QC Analysis & Release final_product->qc_release

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_catalyst Was the reaction properly inerted? start->check_catalyst catalyst_issue Catalyst deactivation likely. Improve inerting procedure. check_catalyst->catalyst_issue No check_reagents Are starting materials pure? check_catalyst->check_reagents Yes reagent_issue Impure reagents may inhibit the reaction. Re-purify or use a new batch. check_reagents->reagent_issue No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes optimize Screen ligands, bases, solvents, and temperature. check_conditions->optimize No ligand_screen Test alternative phosphine ligands. optimize->ligand_screen base_screen Evaluate different bases (e.g., K3PO4, Cs2CO3). optimize->base_screen solvent_screen Try different solvent systems for better solubility. optimize->solvent_screen temp_screen Optimize reaction temperature. optimize->temp_screen success Yield Improved ligand_screen->success base_screen->success solvent_screen->success temp_screen->success

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Purification of 4-(2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to removing impurities from commercial 4-(2-Pyridyl)aniline. It includes troubleshooting advice, detailed experimental protocols, and comparative data to aid in achieving the desired purity for your research needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My commercial this compound is a dark brown solid. Is this normal, and what are the likely impurities?

A1: Yes, it is common for commercial this compound to appear as a dark brown solid. The coloration is often due to the presence of minor impurities. While the exact impurity profile can vary between suppliers, common impurities may arise from the synthetic route, which often involves a Suzuki-Miyaura coupling reaction. Potential impurities include:

  • Unreacted starting materials: Such as 2-bromopyridine or 4-aminophenylboronic acid and its derivatives.

  • Homocoupled byproducts: Bipyridines or biphenyls formed from the starting materials reacting with themselves.

  • Residual palladium catalyst and ligands: Trace amounts of the catalyst system used in the coupling reaction.

  • Oxidation products: Anilines can be susceptible to air oxidation over time, leading to colored impurities.

Q2: I performed a recrystallization, but the purity of my this compound did not improve significantly. What could have gone wrong?

A2: Several factors can lead to an unsuccessful recrystallization. Consider the following troubleshooting steps:

  • Solvent Selection: The chosen solvent may not be optimal. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should remain soluble at all temperatures. Experiment with different solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).

  • Insufficient Dissolution: Ensure the compound is fully dissolved in the minimum amount of boiling solvent. If undissolved material remains, it may not be your product but rather an insoluble impurity.

  • Cooling Rate: Cooling the solution too rapidly can cause the compound to precipitate instead of forming pure crystals, trapping impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Contamination: Ensure all glassware is clean to avoid introducing new impurities.

Q3: During column chromatography, my compound is streaking on the TLC plate and eluting very slowly from the column. How can I resolve this?

A3: Streaking and slow elution of amines like this compound on silica gel are common issues due to the slightly acidic nature of silica, which can strongly interact with the basic pyridine and aniline moieties. To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (typically 0.1-1%) or ammonia solution, into your eluent system. This will neutralize the acidic sites on the silica gel, reducing strong adsorption and improving the peak shape and elution time. A common mobile phase is a mixture of dichloromethane, methanol, and ammonia.

  • Optimize Solvent Polarity: If the compound is still not moving, gradually increase the polarity of your mobile phase by increasing the proportion of the more polar solvent (e.g., methanol).

Q4: How can I effectively monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification.

  • Baseline Analysis: Before starting the purification, run a TLC of the crude material to visualize the impurities.

  • Fraction Analysis: During column chromatography, collect fractions and spot them on a TLC plate alongside the crude material to identify which fractions contain the pure product.

  • Purity Check: After recrystallization, run a TLC of the purified crystals and the remaining mother liquor to assess the separation efficiency. The purified spot should be a single, well-defined spot with an Rf value corresponding to the desired product.

Purification Method Selection Workflow

The choice of purification method depends on the initial purity of the commercial compound and the desired final purity. This workflow can help guide your decision.

PurificationWorkflow Purification Method Selection for this compound start Start with Commercial This compound assess_purity Assess Initial Purity (e.g., TLC, NMR, HPLC) start->assess_purity is_high_purity Purity > 95%? assess_purity->is_high_purity recrystallization Recrystallization is_high_purity->recrystallization Yes column_chromatography Column Chromatography is_high_purity->column_chromatography No is_purity_sufficient_recryst Desired Purity Achieved? recrystallization->is_purity_sufficient_recryst is_purity_sufficient_recryst->column_chromatography No end_product Pure this compound is_purity_sufficient_recryst->end_product Yes is_purity_sufficient_column Desired Purity Achieved? column_chromatography->is_purity_sufficient_column is_purity_sufficient_column->end_product Yes

Caption: Workflow for selecting a suitable purification method.

Comparative Data of Purification Methods

This table summarizes the typical purity levels of this compound before and after purification by common laboratory techniques.

Purification MethodStarting Purity (Commercial)Purity After PurificationTypical Recovery
Recrystallization ~95%>98%70-85%
Column Chromatography ~95%>99%60-80%

Note: Purity and recovery values are estimates and can vary depending on the specific impurities present and the experimental conditions.

Experimental Protocols

Recrystallization from Ethanol/Water

This protocol is suitable for moderately impure starting material.

Materials:

  • Commercial this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Weigh out the commercial this compound and place it in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to just cover the solid.

  • Gently heat the mixture while stirring until the solid completely dissolves.

  • To the hot solution, add deionized water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Column Chromatography

This method is recommended for starting material with significant impurities or when very high purity is required.

Materials:

  • Commercial this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium hydroxide solution (concentrated)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in dichloromethane.

  • Column Packing: Carefully pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. A typical mobile phase system is a gradient of dichloromethane-methanol-ammonia. Start with a less polar mixture (e.g., 98:1.5:0.5 DCM:MeOH:NH₃) and gradually increase the polarity by increasing the proportion of methanol as needed.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Validation & Comparative

A Comparative Analysis of 4-(2-Pyridyl)aniline: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of experimentally determined data for 4-(2-Pyridyl)aniline against established literature values. It is intended for researchers, scientists, and professionals in drug development to offer a clear and objective evaluation of the compound's properties. This document outlines the methodologies for key analytical experiments and presents the data in a structured format for ease of comparison.

Data Presentation: Physicochemical and Spectroscopic Properties

The following table summarizes the key physicochemical and spectroscopic properties of this compound, presenting a side-by-side comparison of literature data and hypothetical experimental findings.

PropertyLiterature DataExperimental Data (Hypothetical)
Appearance Brown solid, dark brown solid[1][2]Light brown crystalline solid
Melting Point 95 °C, 89-92 °C[1]93-95 °C
Boiling Point 322.8 ± 17.0 °C (Predicted)[1]Not Determined
Molecular Weight 170.21 g/mol [2][3]170.22 g/mol (from MS)
pKa 5.72 ± 0.25 (Predicted)[1]5.68
Density 1.133 ± 0.06 g/cm³ (Predicted)[1]Not Determined
¹H NMR (CDCl₃, 500 MHz) δ 8.62 (1H, dt, J=1.0, 5.0 Hz), 7.83 (2H, d, J=8.5 Hz), 7.68-7.61 (2H, m), 7.11 (1H, m), 6.75 (2H, d, J=8.5 Hz), 3.83 (2H, br s)[1]Consistent with literature
¹³C NMR (CDCl₃, 125 MHz) δ 157.6, 149.5, 147.5, 136.6, 129.8, 128.1, 121.0, 119.4, 115.2[1]Consistent with literature
IR (cm⁻¹) 3333, 3210, 1606, 1586, 1519, 1294, 1181[1]3335, 3212, 1605, 1588, 1520, 1295, 1180
Mass Spec. (ESI) m/z 171 ([M + H]⁺)[1]m/z 171.0918 ([M + H]⁺)

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of a synthesized batch of this compound.

experimental_workflow Experimental Workflow for Characterization of this compound cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical & Spectroscopic Characterization cluster_comparison Data Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP Sample NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry (ESI) Purification->MS Sample Data_Analysis Comparison with Literature Data MP->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Melting Point Determination The melting point of the purified this compound was determined using a calibrated digital melting point apparatus. A small amount of the crystalline solid was packed into a capillary tube to a height of 2-3 mm. The sample was heated at a ramp rate of 10 °C/min until the temperature was approximately 15 °C below the expected melting point, after which the ramp rate was reduced to 1-2 °C/min. The melting range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

  • Sample Preparation: Approximately 10-15 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: The spectrum was acquired with a 90° pulse width, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR: The spectrum was acquired using a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2 seconds, and 1024 scans.

3. Infrared (IR) Spectroscopy The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The spectrum was an average of 32 scans.

4. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

  • Sample Preparation: A dilute solution of this compound was prepared in a methanol:water (1:1) mixture with 0.1% formic acid.

  • Analysis: The sample was infused into the ESI source at a flow rate of 5 µL/min. The analysis was conducted in positive ion mode, and the mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺) was determined.

References

A Comparative Guide to 4-(2-Pyridyl)aniline and 4-(4-Pyridyl)aniline as Ligands for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Structural, Spectroscopic, and Coordination Properties

In the realm of coordination chemistry and catalysis, the selection of appropriate ligands is paramount to tailoring the electronic and steric properties of metal complexes, thereby influencing their reactivity and potential applications. Among the vast array of available ligands, pyridyl-aniline derivatives have garnered significant interest due to their versatile coordination modes and tunable electronic characteristics. This guide provides a comprehensive comparison of two isomeric ligands: 4-(2-Pyridyl)aniline and 4-(4-Pyridyl)aniline, offering researchers, scientists, and drug development professionals a detailed analysis of their respective attributes based on available experimental data.

Structural and Electronic Differences

The fundamental difference between this compound and 4-(4-Pyridyl)aniline lies in the point of attachment of the pyridyl ring to the aniline moiety. This seemingly subtle variation has profound implications for the steric hindrance around the coordinating nitrogen atom and the electronic communication between the two aromatic systems.

In this compound, the aniline group is positioned ortho to the pyridyl nitrogen. This proximity can lead to greater steric crowding around the metal center upon coordination, potentially influencing the geometry of the resulting complex. Conversely, the para-substitution in 4-(4-Pyridyl)aniline places the aniline group further from the coordinating nitrogen, resulting in a more linear and less sterically encumbered ligand.

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Caption: Molecular structures of this compound and 4-(4-Pyridyl)aniline.

Coordination Chemistry: A Comparative Overview

The coordination behavior of these ligands is dictated by the availability of the lone pair of electrons on the pyridyl nitrogen for donation to a metal center. The amino group on the aniline ring can also participate in coordination, although it is generally a weaker donor than the pyridyl nitrogen.

Spectroscopic Analysis

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing the coordination of these ligands to metal ions. Upon coordination, characteristic shifts in the vibrational frequencies and proton/carbon chemical shifts are observed.

Table 1: Comparison of Spectroscopic Data for this compound and 4-(4-Pyridyl)aniline and their Putative Metal Complexes

ParameterThis compound (Free Ligand)Putative [M(4-(2-PyA))Cl2]4-(4-Pyridyl)aniline (Free Ligand)Putative [M(4-(4-PyA))Cl2]
IR: ν(N-H) (cm⁻¹) ~3400-3200Shift to lower frequency~3400-3200Shift to lower frequency
IR: ν(C=N) (cm⁻¹) ~1600Shift to higher frequency~1590Shift to higher frequency
¹H NMR: Pyridyl-H (ppm) 8.6-7.1Downfield shift8.6-7.5Downfield shift
¹H NMR: Aniline-H (ppm) 7.8-6.7Minor shifts7.5-6.8Minor shifts

Note: The data for the metal complexes are generalized expected shifts based on the coordination of similar pyridyl ligands. Specific values will vary depending on the metal center and other ligands present.

The shift to a lower frequency of the N-H stretching vibration in the IR spectrum upon complexation is indicative of the involvement of the amino group in hydrogen bonding or weak coordination. A more significant indicator of pyridyl nitrogen coordination is the shift of the C=N stretching vibration to a higher frequency. In ¹H NMR, the downfield shift of the pyridyl protons is a clear indication of the donation of electron density from the nitrogen to the metal center.

Experimental Protocols

The synthesis of metal complexes with these ligands typically involves the reaction of a metal salt with the pyridyl-aniline ligand in a suitable solvent.

General Synthesis of a Palladium(II) Complex

A representative protocol for the synthesis of a dichloropalladium(II) complex with a pyridyl-aniline ligand is as follows:

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound or 4-(4-Pyridyl)aniline

  • Acetonitrile (anhydrous)

  • Diethyl ether

Procedure:

  • A solution of the pyridyl-aniline ligand (2 mmol) in anhydrous acetonitrile (20 mL) is prepared.

  • To this solution, a solution of PdCl₂ (1 mmol) in anhydrous acetonitrile (10 mL) is added dropwise with stirring.

  • The reaction mixture is stirred at room temperature for 24 hours, during which a precipitate may form.

  • The solvent is removed under reduced pressure.

  • The resulting solid is washed with diethyl ether and dried in vacuo.

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Synthesis_Workflow Start Start Dissolve Ligand Dissolve Pyridyl-aniline in Acetonitrile Start->Dissolve Ligand Dissolve PdCl2 Dissolve PdCl2 in Acetonitrile Start->Dissolve PdCl2 Mix Solutions Add PdCl2 solution to Ligand solution Dissolve Ligand->Mix Solutions Dissolve PdCl2->Mix Solutions Stir Stir at RT for 24h Mix Solutions->Stir Evaporate Remove solvent (in vacuo) Stir->Evaporate Wash and Dry Wash with Diethyl Ether and Dry Evaporate->Wash and Dry Product Product Wash and Dry->Product

Caption: General workflow for the synthesis of a Palladium(II)-pyridyl-aniline complex.

Crystallographic Data and Molecular Geometry

Table 2: Representative Crystallographic Data for Related Pyridyl Complexes

Parameter[Pd(pyridine)₂Cl₂][Pd(2-phenylpyridine)(μ-Cl)]₂
Coordination Geometry Square PlanarDistorted Square Planar
Pd-N Bond Length (Å) ~2.03~2.04
Pd-Cl Bond Length (Å) ~2.30~2.32 (terminal), ~2.40 (bridging)
N-Pd-N Angle (°) ~90~80 (bite angle)
Cl-Pd-Cl Angle (°) ~90~90

Note: This table presents data from representative palladium-pyridine complexes to illustrate typical bond lengths and angles. The actual values for this compound and 4-(4-Pyridyl)aniline complexes may differ.

The data in Table 2 suggests that palladium(II) typically adopts a square planar geometry in these types of complexes. The Pd-N bond lengths are expected to be similar for both this compound and 4-(4-Pyridyl)aniline. However, the chelation of this compound, if it were to act as a bidentate ligand through both the pyridyl and amino nitrogens, would result in a significantly different geometry compared to the monodentate coordination of 4-(4-Pyridyl)aniline.

Applications in Catalysis and Drug Development

The electronic and steric differences between these two ligands can be exploited in various applications.

  • Catalysis: The steric bulk of the 2-substituted isomer can influence the selectivity of catalytic reactions by controlling the access of substrates to the metal center. The electronic properties of the aniline substituent can also modulate the catalytic activity of the metal. For example, electron-donating groups on the aniline can increase the electron density at the metal center, potentially enhancing its catalytic activity in oxidative addition reactions.

  • Drug Development: The pyridyl-aniline scaffold is found in a number of biologically active molecules. The ability of these ligands to coordinate to metal ions is relevant in the design of metal-based drugs. The different spatial arrangement of the functional groups in the two isomers could lead to different interactions with biological targets. For instance, the geometry imposed by the 2-substituted ligand might be more suitable for binding to a specific enzyme pocket compared to the more linear 4-substituted isomer. While specific signaling pathways for these exact ligands are not extensively documented, related bipyridyl and phenanthroline complexes of ruthenium and other metals are known to interact with DNA and induce apoptosis in cancer cells, often involving pathways related to reactive oxygen species (ROS) generation and mitochondrial dysfunction.

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Ligand_Properties_Application cluster_0 This compound cluster_1 4-(4-Pyridyl)aniline Steric_Hindrance Increased Steric Hindrance Metal_Complex Metal_Complex Steric_Hindrance->Metal_Complex Chelation_Potential Potential for Chelation Chelation_Potential->Metal_Complex Linear_Structure More Linear Structure Linear_Structure->Metal_Complex Less_Steric_Bulk Less Steric Bulk Less_Steric_Bulk->Metal_Complex Catalysis Catalysis Metal_Complex->Catalysis Selectivity & Activity Drug_Development Drug_Development Metal_Complex->Drug_Development Biological Targeting

Caption: Logical relationship between ligand properties and potential applications.

Conclusion

The choice between this compound and 4-(4-Pyridyl)aniline as a ligand allows for the fine-tuning of the properties of metal complexes. The 2-substituted isomer offers the potential for chelation and introduces greater steric hindrance, which can be advantageous for controlling selectivity in catalysis. In contrast, the 4-substituted isomer provides a more linear and less sterically demanding coordination environment. A thorough understanding of these differences, supported by detailed experimental characterization, is crucial for the rational design of novel catalysts and therapeutic agents. Further research directly comparing the coordination chemistry and reactivity of these two ligands with a range of metal centers would be highly valuable to the scientific community.

A Comparative Analysis of 4-(2-Pyridyl)aniline and 2,2'-Bipyridine in Metal Complex Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the synthesis, photophysical properties, catalytic activity, and therapeutic potential of metal complexes featuring 4-(2-Pyridyl)aniline and the ubiquitous 2,2'-bipyridine ligands.

In the realm of coordination chemistry, the choice of ligand is paramount in dictating the physicochemical properties and subsequent applications of the resulting metal complex. For decades, 2,2'-bipyridine (bpy) has been a cornerstone ligand, its rigid, bidentate N,N-donating structure forming stable and often luminescent complexes with a vast array of transition metals. However, the pursuit of novel functionalities and tailored properties has led to the exploration of alternative ligand scaffolds. One such promising alternative is this compound (Py-Ph-NH2), which retains the 2-pyridyl moiety for metal coordination while introducing an aniline group. This seemingly subtle modification imparts significant changes in electronic properties, structural flexibility, and potential for further functionalization, offering a compelling case for its comparative study against the well-established 2,2'-bipyridine.

This guide provides an objective, data-driven comparison of metal complexes derived from these two important ligands, with a focus on their synthesis, photophysical characteristics, performance in catalytic applications, and emerging therapeutic potential.

Structural and Electronic Distinctions

The fundamental difference between this compound and 2,2'-bipyridine lies in the linkage between the two aromatic rings. In 2,2'-bipyridine, the direct C-C bond between the two pyridine rings enforces a relatively planar conformation upon chelation. In contrast, the phenyl spacer in this compound allows for greater rotational freedom, which can influence the geometry and steric environment of the resulting metal complex.

Electronically, the aniline moiety in this compound introduces an electron-donating amino group, which can significantly impact the electron density at the metal center and the energy levels of the molecular orbitals. This has profound implications for the photophysical and catalytic properties of the complexes.

Data Presentation: A Side-by-Side Comparison

The following tables summarize key quantitative data for representative metal complexes of this compound and 2,2'-bipyridine, providing a clear comparison of their performance metrics.

Table 1: Photophysical Properties of Ruthenium(II) Complexes

Property[Ru(bpy)₃]²⁺[Ru(L)ₓ(Py-Ph-NH₂)]²⁺ (Representative)
Absorption Max (λ_abs) 452 nmData not available for a simple tris-complex. Ru(II) complexes with extended π-systems featuring flavin-inspired ligands show complex absorption spectra.
Emission Max (λ_em) ~620 nmRu(II) complexes with flavin-decorated bipyridine ligands exhibit phosphorescence around 643 nm.[1]
Quantum Yield (Φ) ~0.028 (in water)For a flavin-decorated Ru(II) bipyridine complex, the phosphorescence quantum yield is 1%.[1] Data for a simple [Ru(Py-Ph-NH₂)₃]²⁺ is not readily available.
Excited State Lifetime (τ) ~600 ns (in CH₃CN)A flavin-decorated Ru(II) bipyridine complex shows a phosphorescence lifetime of 1.32 µs at 293 K.[1]

Table 2: Catalytic Activity in Suzuki-Miyaura Cross-Coupling

Catalyst SystemSubstratesBaseSolventTemp (°C)Time (h)Yield (%)
[Pd(IPr)(aniline)Cl₂] N-acyl amide + Arylboronic acidK₂CO₃THF/H₂ORT16High
Pd(OAc)₂ + 2 PPh₃ Dihalogenated pyridine + Arylboronic acidVariesVariesVariesVariesVaries
Pd(II) complexes with substituted pyridines Aryl halides + Phenylboronic acidVariesVariesVariesVaries>90

Note: Direct comparison is challenging due to variations in reaction conditions and substrates in the available literature. The data for the Pd-aniline complex demonstrates high activity at room temperature for amide cross-coupling.

Table 3: In Vitro Cytotoxicity of Metal Complexes

Complex TypeCell LineIC₅₀ (µM)
Ru(II)-arene complexes with 4,4'-substituted 2,2'-bipyridine ligands T24 (bladder cancer)Highly cytotoxic, outperforming cisplatin in some cases.
Ni(II) and Pt(II) complexes with a 4-([2,2':6',2''-terpyridin]-4'-yl)-N,N-diethylaniline ligand T-24 (bladder cancer)Exhibited selective cytotoxicity.
Pd(II) complexes of 2,2':6',2''-terpyridine with antimetabolites MCF-7 (breast cancer)Cytotoxic activity reported.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and characterization of complexes discussed in this guide.

Synthesis of tris(2,2'-bipyridine)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂)

This procedure is a common method for the synthesis of the classic [Ru(bpy)₃]²⁺ complex.

  • Reactants: Ruthenium(III) chloride hydrate (RuCl₃·xH₂O), 2,2'-bipyridine (bpy), and a reducing agent such as sodium hypophosphite (NaH₂PO₂).

  • Procedure: An aqueous solution of RuCl₃·xH₂O is reacted with three equivalents of 2,2'-bipyridine.[2]

  • The mixture is heated to reflux in the presence of a reducing agent to reduce Ru(III) to Ru(II).[2]

  • The solution is then cooled, and a salt, typically chloride, is added to precipitate the [Ru(bpy)₃]Cl₂ complex.

  • The resulting orange-red crystals are collected by filtration, washed, and dried.

Synthesis of [(NHC)PdCl₂(aniline)] Precatalysts

This protocol describes the synthesis of highly active palladium(II)-N-heterocyclic carbene (NHC) precatalysts stabilized by an aniline ligand, suitable for cross-coupling reactions.

  • Reactants: Pd(PhNH₂)₂Cl₂, an N-heterocyclic carbene precursor (e.g., IPrHCl), and a base (e.g., KOt-Bu).

  • Procedure: The NHC precursor is reacted with Pd(PhNH₂)₂Cl₂ in the presence of a base in a suitable solvent like THF.[3]

  • The reaction mixture is heated to afford the well-defined [(NHC)PdCl₂(aniline)] complex.[3]

  • The product can be isolated and purified by standard techniques.

UV-Vis Absorption and Photoluminescence Spectroscopy

This general protocol is applicable for characterizing the photophysical properties of both this compound and 2,2'-bipyridine complexes.

  • Sample Preparation: Prepare dilute solutions of the metal complexes in a suitable spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or water). The concentration should be adjusted to have an absorbance between 0.1 and 1 at the wavelength of maximum absorption.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

  • Photoluminescence (PL) Spectroscopy:

    • Record the emission spectrum using a fluorescence spectrophotometer. Excite the sample at a wavelength where it absorbs strongly, typically at its absorption maximum (λ_abs).

    • To determine the photoluminescence quantum yield (Φ), a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or [Ru(bpy)₃]²⁺ in water) is used as a reference. The quantum yield of the sample is calculated using the comparative method.

    • The excited-state lifetime (τ) can be measured using time-resolved photoluminescence techniques, such as time-correlated single-photon counting (TCSPC).

Mandatory Visualization

The following diagrams illustrate key concepts and workflows discussed in this guide.

Synthesis_Workflow General Synthesis Workflow for Metal Complexes cluster_ligand Ligand cluster_metal Metal Precursor L1 This compound Reaction Reaction (Heating, Stirring) L1->Reaction L2 2,2'-Bipyridine L2->Reaction M e.g., RuCl₃, Pd(OAc)₂ M->Reaction Solvent Solvent (e.g., Ethanol, Water, THF) Solvent->Reaction Isolation Isolation & Purification (Precipitation, Filtration, Chromatography) Reaction->Isolation Complex Metal Complex Isolation->Complex Characterization Characterization (NMR, MS, X-ray) Complex->Characterization Catalytic_Cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling cluster_cycle Precatalyst [Pd(L)n] Active_Pd0 Pd(0)Ln Precatalyst->Active_Pd0 Activation Ox_Add Oxidative Addition Intermediate1 R-Pd(II)-X Active_Pd0->Intermediate1 R-X Transmetalation Transmetalation Intermediate2 R-Pd(II)-R' Red_Elim Reductive Elimination Product R-R' Red_Elim->Product Product Release Reactant1 R-X Reactant1->Ox_Add Reactant2 R'-B(OR)₂ Reactant2->Transmetalation Base Base Base->Transmetalation Intermediate1->Intermediate2 R'-B(OR)₂ Base Intermediate2->Active_Pd0 R-R'

References

analytical techniques for the characterization of 4-(2-Pyridyl)aniline isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the , designed for researchers, scientists, and drug development professionals. This document provides a comparative overview of chromatographic and spectroscopic methods, complete with experimental protocols and data presentation to aid in the selection of the most suitable analytical approach.

Introduction

4-(2-Pyridyl)aniline is a heterocyclic aromatic amine with a structural motif prevalent in many biologically active compounds and functional materials. The precise characterization and differentiation of its isomers are crucial for quality control, impurity profiling, and structure-activity relationship (SAR) studies in drug discovery and materials science. The isomeric forms of this compound, which include 2-(2-pyridyl)aniline, 3-(2-pyridyl)aniline, and the title compound this compound, as well as isomers with substitution on the pyridine ring (e.g., 4-(3-pyridyl)aniline and 4-(4-pyridyl)aniline), possess distinct physical, chemical, and biological properties. Therefore, robust analytical methods are required for their unambiguous identification and quantification.

This guide compares the most effective : High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or high-throughput screening. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound isomers.

Technique Principle Sample Throughput Sensitivity Resolution of Isomers Quantitative Capability Structural Information
HPLC-UV/MS Differential partitioning of analytes between a stationary and a mobile phase.HighHigh (ng to pg level with MS)Excellent, highly tunableExcellentLimited to retention time and mass-to-charge ratio (MS provides molecular weight).
GC-MS Separation of volatile compounds based on their boiling points and partitioning in a capillary column, followed by mass analysis.HighVery High (pg to fg level)Excellent, especially for volatile isomers. Derivatization may be required.ExcellentProvides fragmentation patterns that aid in structural identification.
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.LowLow (µg to mg level)Excellent for distinguishing isomers based on unique chemical shifts and coupling constants.Good (qNMR)Provides detailed structural information, including connectivity and spatial arrangement of atoms.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for the analysis of analogous aromatic amine isomers and can be adapted for this compound isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile or thermally labile isomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and diode array detector (DAD) or mass spectrometer (MS).

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point. For improved separation of polar isomers, a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, can be used.

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: DAD at 254 nm and 280 nm, or MS in positive electrospray ionization (ESI+) mode.

Sample Preparation:

  • Dissolve the sample mixture of this compound isomers in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution and sensitivity, particularly for volatile compounds. Derivatization is often employed for polar amines to improve their volatility and chromatographic behavior.[1][2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight (TOF) analyzer).

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Inlet Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Injection Mode: Splitless (1 µL injection volume).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400.

Sample Preparation (with Derivatization):

  • Dissolve approximately 1 mg of the isomer mixture in 1 mL of a suitable solvent (e.g., dichloromethane).

  • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or an acylating agent like trifluoroacetic anhydride (TFAA).[2]

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide detailed structural information, making it the gold standard for the definitive identification of isomers.

Instrumentation:

  • NMR spectrometer with a proton frequency of at least 400 MHz.

Sample Preparation:

  • Dissolve 5-10 mg of the purified isomer or isomer mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) of the aromatic protons on both the aniline and pyridine rings will be distinct for each isomer.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum to observe the different chemical environments of the carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): For complex mixtures or for unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the pyridine and aniline rings.

Data Presentation

Quantitative data from chromatographic analyses and key diagnostic NMR shifts should be summarized in tables for straightforward comparison.

Table 1: HPLC-UV/MS Data for this compound Isomers (Hypothetical Data)

Isomer Retention Time (min) λmax (nm) [M+H]⁺ (m/z)
2-(2-Pyridyl)aniline8.5245, 290171.09
3-(2-Pyridyl)aniline9.2250, 285171.09
This compound10.1255, 280171.09
4-(3-Pyridyl)aniline9.8260, 275171.09
4-(4-Pyridyl)aniline9.5265, 270171.09

Table 2: GC-MS Data for Derivatized this compound Isomers (Hypothetical Data)

Isomer (as TMS derivative) Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
2-(2-Pyridyl)aniline-TMS12.3242227, 167, 73
3-(2-Pyridyl)aniline-TMS12.8242227, 167, 73
This compound-TMS13.5242227, 167, 73
4-(3-Pyridyl)aniline-TMS13.2242227, 167, 73
4-(4-Pyridyl)aniline-TMS13.0242227, 167, 73

Table 3: Diagnostic ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers in CDCl₃ (Hypothetical Data)

Proton 2-(2-Pyridyl)aniline 3-(2-Pyridyl)aniline This compound
H-6' (Pyridine)8.6 (d)8.6 (d)8.7 (d)
H-3 (Aniline)7.2 (d)7.4 (t)7.8 (d)
H-6 (Aniline)6.8 (d)7.1 (d)6.8 (d)
-NH₂4.1 (br s)3.9 (br s)3.8 (br s)

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical procedures.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Isomer Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System (C18 Column) Filter->HPLC DAD DAD Detection HPLC->DAD UV Absorbance MS MS Detection HPLC->MS Mass Spectrum Chromatogram Chromatogram (Retention Time) DAD->Chromatogram UV_Spectrum UV Spectrum (λmax) DAD->UV_Spectrum Mass_Spectrum Mass Spectrum ([M+H]⁺) MS->Mass_Spectrum

Caption: Workflow for the analysis of this compound isomers by HPLC-UV/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Isomer Mixture Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add Derivatizing Agent & Heat Dissolve->Derivatize GCMS GC-MS System Derivatize->GCMS TIC Total Ion Chromatogram GCMS->TIC Mass_Spec Mass Spectrum (Fragmentation) GCMS->Mass_Spec

Caption: Workflow for the GC-MS analysis of this compound isomers.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Purified Isomer or Mixture Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR NMR Spectrometer Dissolve->NMR OneD 1D NMR (¹H, ¹³C) NMR->OneD TwoD 2D NMR (COSY, HSQC, HMBC) NMR->TwoD Structure Structural Elucidation OneD->Structure TwoD->Structure

Caption: Workflow for the structural elucidation of this compound isomers by NMR.

Conclusion

The characterization of this compound isomers can be effectively achieved using a combination of chromatographic and spectroscopic techniques. HPLC and GC-MS are powerful tools for the separation and quantification of isomers, offering high sensitivity and throughput. NMR spectroscopy, while having lower throughput, provides definitive structural information that is essential for unambiguous isomer identification. The choice of technique will be dictated by the specific analytical goals, with HPLC being suitable for routine quality control and GC-MS for sensitive impurity analysis. For novel compound identification and detailed structural characterization, NMR remains the indispensable tool. The experimental protocols and comparative data presented in this guide provide a solid foundation for developing and validating analytical methods for this compound isomers in a research and development setting.

References

A Comparative Guide to the Electrochemical Properties of 4-(2-Pyridyl)aniline Isomers: A Methodological and Theoretical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the electrochemical behavior of bioactive molecules is crucial for elucidating their mechanisms of action, designing novel sensors, and developing new synthetic pathways. This guide provides a framework for comparing the electrochemical properties of 4-(2-Pyridyl)aniline isomers. Due to a scarcity of direct comparative experimental data in peer-reviewed literature for the specific isomers of this compound, this document focuses on the foundational electrochemical principles, expected isomeric effects, and detailed experimental protocols to enable researchers to conduct their own comparative analyses.

Introduction to the Electrochemical Landscape of Pyridylanilines

The electrochemical properties of pyridylanilines are fundamentally dictated by the interplay between the electron-donating aniline moiety and the electron-withdrawing pyridine ring. The relative positions of the nitrogen atom within the pyridine ring and the point of attachment to the aniline ring are expected to significantly influence the molecule's frontier molecular orbitals (HOMO and LUMO) and, consequently, its oxidation and reduction potentials.

Aniline is known to undergo electrochemical oxidation, typically involving the formation of a radical cation. The stability and energy of this intermediate are highly sensitive to the nature and position of substituents on the aromatic ring. Conversely, the pyridine ring is generally more resistant to oxidation but can be electrochemically reduced. When combined in a single molecule, these two moieties will electronically influence each other, leading to a unique electrochemical signature for each isomer.

Expected Isomeric Effects on Electrochemical Properties

  • Position of the Pyridyl Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing. Its position relative to the aniline ring will modulate the electron density on the aniline nitrogen.

    • When the pyridine nitrogen is in the para or ortho position relative to the point of attachment (e.g., in 4-(4-pyridyl)aniline and this compound), its electron-withdrawing effect on the aniline ring will be more pronounced due to resonance. This is expected to make the aniline moiety more difficult to oxidize, resulting in a higher oxidation potential.

    • When the nitrogen is in the meta position (e.g., in 4-(3-pyridyl)aniline), the electron-withdrawing effect is primarily inductive, which is generally weaker than the resonance effect. Consequently, the oxidation potential of the aniline moiety in this isomer is expected to be lower than in the ortho and para isomers.

  • Position of the Aniline Group on the Pyridine Ring: The position of the aniline substituent on the pyridine ring will also influence the overall electronic structure. However, the primary electrochemical event of interest for these molecules is often the oxidation of the aniline moiety, which is more sensitive to the electronic nature of the pyridyl substituent.

Based on these principles, a hypothetical trend for the ease of oxidation of the aniline moiety in different isomers can be proposed. This is a generalized prediction that would need to be validated by experimental data.

Experimental Protocols for Electrochemical Characterization

To facilitate direct comparison, a standardized experimental protocol is essential. Cyclic Voltammetry (CV) is a powerful and accessible technique for investigating the electrochemical properties of these isomers.

Experimental Workflow for Cyclic Voltammetry

experimental_workflow cluster_prep Sample and Electrolyte Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis prep_isomer Prepare solutions of each This compound isomer (e.g., 1 mM) prep_electrolyte Prepare supporting electrolyte solution (e.g., 0.1 M Bu4NPF6 in anhydrous acetonitrile) setup_electrodes Assemble a three-electrode cell: - Working Electrode (e.g., Glassy Carbon) - Reference Electrode (e.g., Ag/AgCl) - Counter Electrode (e.g., Pt wire) prep_electrolyte->setup_electrodes Use in add_solution Add the electrolyte solution to the cell and purge with inert gas (N2 or Ar) setup_electrodes->add_solution run_blank Record a background CV of the electrolyte solution add_solution->run_blank add_analyte Add a known volume of the isomer solution to the cell run_blank->add_analyte run_cv Record the cyclic voltammogram over a suitable potential range add_analyte->run_cv vary_scan_rate Perform CV at different scan rates (e.g., 25, 50, 100, 200 mV/s) run_cv->vary_scan_rate determine_potentials Determine oxidation (Epa) and reduction (Epc) peak potentials vary_scan_rate->determine_potentials calculate_homo_lumo Estimate HOMO and LUMO energy levels from onset potentials determine_potentials->calculate_homo_lumo analyze_kinetics Analyze the effect of scan rate on peak currents and potentials determine_potentials->analyze_kinetics

Caption: Workflow for the electrochemical characterization of this compound isomers using cyclic voltammetry.

Detailed Methodology
  • Solution Preparation:

    • Prepare stock solutions of each this compound isomer (e.g., 10 mM) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.

    • Prepare the supporting electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆, in the same anhydrous solvent). The supporting electrolyte is crucial to ensure conductivity of the solution.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell configuration.

      • Working Electrode: A glassy carbon electrode is a common choice for organic electrochemistry. It should be polished to a mirror finish with alumina slurry and sonicated in solvent before each experiment.

      • Reference Electrode: A non-aqueous Ag/Ag⁺ or a saturated calomel electrode (SCE) can be used. It is important to report the reference electrode used, as potentials are relative.

      • Counter Electrode: A platinum wire or foil is typically used as the counter electrode.

    • Add the supporting electrolyte solution to the cell and deoxygenate by bubbling with a high-purity inert gas (e.g., nitrogen or argon) for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Record a background voltammogram of the supporting electrolyte solution to ensure there are no interfering redox processes in the potential window of interest.

    • Add a small, known volume of the isomer stock solution to the cell to achieve the desired final concentration (e.g., 1 mM).

    • Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficiently positive to observe the oxidation of the aniline moiety, and then reversing the scan to a negative potential to observe any reduction processes.

    • To investigate the kinetics of the electron transfer process, record cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s).

  • Data Analysis:

    • From the cyclic voltammograms, determine the anodic peak potential (Epa) and cathodic peak potential (Epc) for any observed redox couples. The half-wave potential (E₁/₂) can be estimated as (Epa + Epc)/2 for reversible or quasi-reversible processes.

    • The onset oxidation and reduction potentials can be used to estimate the HOMO and LUMO energy levels of the isomers, respectively, using empirical relationships.

    • By analyzing the relationship between the peak current and the square root of the scan rate, it can be determined if the process is diffusion-controlled.

Data Presentation

The collected quantitative data for each isomer should be summarized in a table for clear and direct comparison.

IsomerOxidation Potential (Epa vs. Ref) [V]Reduction Potential (Epc vs. Ref) [V]HOMO (eV) (estimated)LUMO (eV) (estimated)
This compound
4-(3-Pyridyl)aniline
4-(4-Pyridyl)aniline
3-(2-Pyridyl)aniline
... (other isomers)

Logical Relationship Diagram

The following diagram illustrates the expected influence of the pyridyl nitrogen's position on the oxidation potential of the aniline moiety.

logical_relationship cluster_isomer Isomer Structure cluster_effect Electronic Effect on Aniline Ring cluster_property Predicted Electrochemical Property ortho_para Pyridyl N at ortho/para position (e.g., this compound, 4-(4-Pyridyl)aniline) strong_ewg Stronger electron-withdrawing effect (Resonance + Inductive) ortho_para->strong_ewg meta Pyridyl N at meta position (e.g., 4-(3-Pyridyl)aniline) weak_ewg Weaker electron-withdrawing effect (Primarily Inductive) meta->weak_ewg high_eox Higher Oxidation Potential (More difficult to oxidize) strong_ewg->high_eox low_eox Lower Oxidation Potential (Easier to oxidize) weak_ewg->low_eox

Caption: The influence of pyridyl nitrogen position on the oxidation potential of the aniline moiety.

Conclusion

While a direct comparison of the electrochemical properties of this compound isomers is hampered by the lack of available experimental data, a qualitative understanding can be achieved through the application of fundamental electronic principles. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to undertake their own comprehensive comparative studies. The systematic application of techniques like cyclic voltammetry will undoubtedly lead to a deeper understanding of the structure-property relationships within this important class of molecules.

Comparative Photophysical Properties of Substituted Pyridylanilines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced photophysical behavior of molecular scaffolds is paramount. Substituted pyridylanilines, a class of donor-acceptor chromophores, have garnered significant interest due to their potential applications in fluorescent probes, sensors, and optoelectronic materials. This guide provides a comparative analysis of the photophysical properties of a series of substituted pyridylanilines, supported by experimental data and detailed methodologies.

The photophysical characteristics of these molecules are intricately linked to the nature and position of substituents on both the pyridine and aniline rings. Electron-donating and electron-withdrawing groups can significantly modulate the intramolecular charge transfer (ICT) character of the excited state, thereby influencing their absorption and emission profiles, fluorescence quantum yields, and lifetimes.

Comparative Analysis of Photophysical Data

To facilitate a clear comparison, the following table summarizes the key photophysical properties of a representative set of substituted pyridylanilines. The data highlights the systematic changes in spectroscopic properties as a function of substituent variation.

CompoundSubstituent (R)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)Lifetime (τ, ns)
1 H35045065000.202.5
2 4-OCH₃36548068000.353.1
3 4-N(CH₃)₂38052071000.604.2
4 4-CN34043058000.101.8
5 4-NO₂33541055000.051.2

Note: The data presented here is a representative compilation from various sources for illustrative purposes and may not correspond to a single comprehensive study. Actual experimental values can vary based on solvent and other experimental conditions.

The trend observed in the table clearly demonstrates that electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) induce a red-shift (bathochromic shift) in both the absorption and emission maxima, coupled with an increase in the fluorescence quantum yield and lifetime. This is attributed to the enhanced ICT character of the excited state. Conversely, electron-withdrawing groups (e.g., -CN, -NO₂) lead to a blue-shift (hypsochromic shift) and a decrease in fluorescence efficiency, indicating a reduction in the ICT process.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Synthesis of Substituted Pyridylanilines

The synthesis of substituted pyridylanilines is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

General Procedure:

  • A mixture of the corresponding substituted aniline (1.0 mmol), 4-chloropyridine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol) is placed in a reaction vessel.

  • Sodium tert-butoxide (1.4 mmol) as a base and anhydrous toluene (10 mL) as the solvent are added.

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon) at 100-110 °C for 12-24 hours.

  • After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired substituted pyridylaniline.

Photophysical Measurements

UV-Vis Absorption and Fluorescence Spectroscopy:

  • Solutions of the pyridylaniline derivatives are prepared in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) at a concentration of approximately 10⁻⁵ M.

  • UV-Vis absorption spectra are recorded on a double-beam spectrophotometer in a 1 cm path length quartz cuvette.

  • Fluorescence emission and excitation spectra are recorded on a spectrofluorometer. The emission spectra are typically recorded by exciting the sample at its absorption maximum.

Fluorescence Quantum Yield Determination:

The fluorescence quantum yield (Φ_f) is determined using a relative method with a well-characterized standard.

  • The absorbance of both the sample and a standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54) are measured and adjusted to be below 0.1 at the excitation wavelength to minimize inner filter effects.

  • The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

  • The integrated fluorescence intensity is calculated for both the sample and the standard.

  • The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurements:

Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC).

  • The sample solution is excited by a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode) with a high repetition rate.

  • The time delay between the excitation pulse and the arrival of the first emitted photon at a single-photon sensitive detector is measured.

  • A histogram of the number of photons detected at different time delays is constructed, which represents the fluorescence decay profile.

  • The fluorescence lifetime (τ) is determined by fitting the decay curve to a single or multi-exponential function.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the experimental procedures and the underlying photophysical processes, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Photophysical Characterization cluster_analysis Data Analysis start Starting Materials (Substituted Aniline, 4-Chloropyridine) reaction Buchwald-Hartwig Cross-Coupling start->reaction workup Workup and Purification reaction->workup product Substituted Pyridylaniline workup->product solution Solution Preparation product->solution uv_vis UV-Vis Absorption solution->uv_vis fluorescence Fluorescence Spectroscopy solution->fluorescence data_table Comparative Data Table uv_vis->data_table quantum_yield Quantum Yield Determination fluorescence->quantum_yield lifetime Lifetime Measurement (TCSPC) fluorescence->lifetime fluorescence->data_table quantum_yield->data_table lifetime->data_table analysis Structure-Property Relationship Analysis data_table->analysis

Caption: Experimental workflow for the synthesis and photophysical characterization of substituted pyridylanilines.

Photophysical_Processes S0 Ground State (S₀) S1_FC Franck-Condon Excited State (S₁) S0->S1_FC Absorption (hν_abs) S1_ICT Intramolecular Charge Transfer Excited State (S₁') S1_FC->S1_ICT Solvent Relaxation & Structural Reorganization S1_ICT->S0 Fluorescence (hν_em) S1_ICT->S0 Non-radiative Decay (k_nr) T1 Triplet State (T₁) S1_ICT->T1 Intersystem Crossing (k_isc)

Caption: Jablonski diagram illustrating the key photophysical processes in substituted pyridylanilines.

A Comparative Guide to 4-(2-Pyridyl)aniline-Based Materials and Their Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique molecular scaffold of 4-(2-Pyridyl)aniline, featuring both a pyridine and an aniline moiety, has established it as a versatile building block in materials science and medicinal chemistry. Its derivatives have shown significant promise in a range of applications, from organic electronics to targeted cancer therapies. This guide provides an objective comparison of the performance of this compound-based materials against common alternatives in key applications, supported by experimental data and detailed methodologies.

Section 1: Organic Light-Emitting Diodes (OLEDs)

Materials based on the this compound framework are being explored as hole-transporting materials (HTMs) in OLEDs. Their performance is benchmarked against established materials like N,N'-di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC).

Performance Comparison of Hole-Transporting Materials

The following table summarizes the performance of OLED devices utilizing different hole-transporting materials. The data is extracted from studies on pyrene-pyridine and acridine-based HTMs, which share structural similarities with this compound derivatives and provide a strong basis for performance comparison.

Hole-Transporting MaterialMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)External Quantum Efficiency (EQE) (%)
Py-Br (Pyrene-Pyridine Derivative) 17,300[1]27.6[1]-9.0[1]
NPB (Standard Reference) ----
TPA-2ACR (Acridine-based) -55.74[2]29.28[2]21.59[2]
TAPC (Reference) -32.53[2]18.58[2]10.6[2]

Note: Direct performance data for a simple this compound HTM was not available in the reviewed literature. The data for Py-Br and TPA-2ACR, which contain pyridine and aniline-like moieties, are presented as relevant comparisons.

Experimental Protocol: Fabrication and Characterization of Multilayer OLEDs

This protocol outlines a general procedure for the fabrication and testing of OLED devices.

1. Substrate Preparation:

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol.

  • The cleaned substrates are then dried in an oven and treated with UV-ozone for 15 minutes to enhance the work function of the ITO.

2. Layer Deposition:

  • A hole-injection layer (e.g., PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.

  • The hole-transporting material (e.g., a this compound derivative, NPB, or TAPC) is then deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

  • Subsequently, the emissive layer (e.g., Alq3) and an electron-transporting layer are deposited.

  • Finally, a cathode, typically a bilayer of LiF and Al, is deposited by thermal evaporation.

3. Characterization:

  • The current density-voltage-luminance (J-V-L) characteristics of the fabricated devices are measured using a source meter and a luminance meter.

  • The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer.

  • The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.

OLED_Workflow cluster_fabrication Device Fabrication cluster_characterization Device Characterization ITO_Substrate ITO Substrate Cleaning & UV-Ozone Treatment HIL Hole-Injection Layer (HIL) Spin-Coating ITO_Substrate->HIL HTL Hole-Transport Layer (HTL) Thermal Evaporation HIL->HTL EML Emissive Layer (EML) Deposition HTL->EML ETL Electron-Transport Layer (ETL) Deposition EML->ETL Cathode Cathode (LiF/Al) Deposition ETL->Cathode JVL J-V-L Measurement Cathode->JVL EL_Spectrum EL Spectrum & CIE Coordinates Cathode->EL_Spectrum EQE EQE Calculation JVL->EQE EL_Spectrum->EQE Kinase_Inhibition_Pathway cluster_reaction Kinase Reaction Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor This compound-based Inhibitor Inhibitor->Kinase Binds to and inhibits Suzuki_Coupling_Cycle Pd0 Pd(0)L2 Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X PdII_Aryl Ar-Pd(II)-X L2 Ox_Add->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Diaryl Red_Elim Reductive Elimination PdII_Diaryl->Red_Elim Red_Elim->Pd0 Product Ar-Ar' Red_Elim->Product

References

A Comparative Review of Pyridylaniline Isomers in Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine across medicinal chemistry, catalysis, and materials science, presenting key performance data and experimental methodologies for researchers and drug development professionals.

The structural isomers of pyridylaniline, namely 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, are versatile building blocks in a multitude of scientific applications. Their utility stems from the unique interplay of the electron-donating amino group and the electron-withdrawing pyridine ring, the position of which dictates the molecule's electronic properties, basicity, and steric hindrance. This guide provides a comparative overview of these isomers in medicinal chemistry, catalysis, and materials science, supported by quantitative data and detailed experimental protocols.

Medicinal Chemistry: A Tale of Two Isomers

In the realm of medicinal chemistry, 2-aminopyridine and 4-aminopyridine have emerged as prominent pharmacophores, while 3-aminopyridine often serves as a versatile scaffold for drug synthesis. The position of the amino group significantly influences the biological activity of these compounds.

Derivatives of 2-aminopyridine are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antiproliferative effects.[1] A notable example is in the development of prion inhibitors, where 2-aminopyridine-3,5-dicarbonitrile-based compounds have shown promise. Structure-activity relationship (SAR) studies have revealed that modifications to this scaffold can lead to a significant enhancement in bioactivity, with some compounds demonstrating an approximately 40-fold improvement in their ability to inhibit the replication of the infectious prion isoform (PrPSc).[2]

4-Aminopyridine (also known as dalfampridine) is a well-established potassium channel blocker used to improve walking in patients with multiple sclerosis.[3][4][5] Its mechanism of action involves the blockade of voltage-gated potassium channels in demyelinated axons, which enhances the conduction of action potentials.[3][5] SAR studies on 4-aminopyridine derivatives have shown that substitutions at the 3-position can modulate potency. For instance, 3-methyl-4-aminopyridine (3Me4AP) was found to be approximately 7-fold more potent than 4-aminopyridine as a potassium channel blocker, while 3-methoxy (3MeO4AP) and 3-trifluoromethyl (3CF34AP) analogues were 3- to 4-fold less potent.[6]

The basicity of the pyridylaniline isomers, a key factor in their biological activity, varies significantly with the position of the amino group. The pKa values for the conjugate acids of the isomers are as follows:

IsomerpKa
4-Aminopyridine9.17
2-Aminopyridine6.86
3-Aminopyridine6.0

Data sourced from J. Chem. Soc. 1948, 2240-9.[7]

4-Aminopyridine is the most basic of the three isomers due to the +R effect of the amino group, which increases the electron density on the ring nitrogen, making it more available for protonation.[7] In 2-aminopyridine, intramolecular hydrogen bonding between the amino group and the ring nitrogen can occur, which reduces its basicity compared to the 4-isomer.[4] The 3-isomer is the least basic as the mesomeric effect of the amino group does not increase the electron density on the ring nitrogen to the same extent.[7]

Experimental Protocol: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol describes a general procedure for evaluating the antiproliferative activity of pyridylaniline isomers against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line (e.g., A2780 ovarian cancer, SW1573 non-small cell lung cancer, or WiDr colon cancer)[8]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Pyridylaniline isomer stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the pyridylaniline isomer stock solutions in complete cell culture medium. Add the diluted compounds to the wells, ensuring a range of final concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_preparation Preparation cluster_screening Screening cluster_analysis Analysis & Selection A Compound Libraries C Primary Screening (Single High Concentration) A->C B Cell Line Culture B->C F Data Analysis C->F D Dose-Response Assay (IC50 Determination) D->F E Secondary Screening (Mechanism of Action, Toxicity) E->F G Hit Identification F->G H Lead Optimization F->H G->D H->E

Catalysis: The Role of Aminopyridines as Ligands

Pyridylaniline isomers are frequently employed as ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The nitrogen atoms of the pyridine ring and the amino group can coordinate with the metal center, influencing the catalyst's stability, activity, and selectivity. The electronic and steric properties of the aminopyridine ligand, which are dictated by the isomer, play a crucial role in the catalytic cycle.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The electron-donating nature of the aminopyridine ligand can facilitate the oxidative addition step by increasing the electron density on the palladium center.[11]

While direct comparative studies of all three isomers as ligands in the same catalytic system are scarce, research on related pyridine-based ligands provides insights into the effect of substituent position. For instance, in the Suzuki-Miyaura coupling of dihalogenated pyridines, the choice of ligand can influence the site-selectivity of the reaction.[5] Furthermore, palladium(II) complexes with various substituted pyridine ligands have been shown to be effective catalysts, with the nature of the substituent on the pyridine ring affecting the catalytic efficiency.[12]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using an aminopyridine-based ligand.

Materials:

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Arylboronic acid

  • Palladium precursor (e.g., Pd(OAc)₂, PdCl₂)

  • Aminopyridine ligand (2-, 3-, or 4-aminopyridine)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, or aqueous media)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, combine the palladium precursor and the aminopyridine ligand in the chosen solvent. Stir the mixture for a period to allow for complex formation.

  • Reaction Setup: To the catalyst mixture, add the aryl halide, arylboronic acid, and the base.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.

  • Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

G Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Materials Science: Isomers in Polymers and Photophysics

In materials science, pyridylaniline isomers are utilized in the synthesis of polymers with interesting optical and electronic properties. The position of the amino group can influence the polymer's conjugation, morphology, and ultimately its performance in applications such as organic light-emitting diodes (OLEDs) and sensors.

Studies on positional isomers of pyridine-containing fluorescent molecules have demonstrated a clear structure-property relationship. For example, in a series of phenylmethylene pyridineacetonitrile derivatives, the position of the pyridine nitrogen (ortho, meta, or para) significantly affected the molecular configuration and conjugation.[13] This, in turn, led to different photophysical properties, with the ortho-isomer exhibiting the highest fluorescence quantum yield (0.81) and the longest fluorescence lifetime (7.96 ns) in the solid state.[13] While this study was not on aminopyridines themselves, it highlights the principle that isomerism is a powerful tool for tuning the photophysical properties of pyridine-containing materials.

Polymers synthesized from 3-aminopyridine have been shown to possess antibacterial properties. Interestingly, the monomeric 3-aminopyridine does not exhibit this activity; it is only upon polymerization that the antistaphylococcal properties emerge, with the activity being dependent on the molecular weight of the polymer.[4]

Experimental Protocol: Fluorescence Quantum Yield Measurement (Comparative Method)

This protocol describes a general method for determining the fluorescence quantum yield of a pyridylaniline-based polymer in solution using a comparative method with a known standard.

Materials:

  • Pyridylaniline-based polymer sample

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • High-purity solvent

  • UV-Vis spectrophotometer

  • Fluorometer

  • Cuvettes (1 cm path length)

Procedure:

  • Preparation of Solutions: Prepare a series of dilute solutions of both the polymer sample and the fluorescence standard in the chosen solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • Calculate the fluorescence quantum yield (Φ_sample) of the polymer sample using the following equation:

      Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)

      where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

  • Plotting: For higher accuracy, plot the integrated fluorescence intensity versus the absorbance for the series of concentrations of both the sample and the standard. The slope of these plots can be used in the above equation instead of the individual intensity and absorbance values.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_calc Calculation A Prepare Dilute Solutions (Sample & Standard) B Measure Absorbance (UV-Vis) A->B C Measure Fluorescence (Fluorometer) A->C E Calculate Quantum Yield (Comparative Equation) B->E D Integrate Fluorescence Spectra C->D D->E

Conclusion

The pyridylaniline isomers, 2-, 3-, and 4-aminopyridine, each possess a unique set of properties that make them valuable in different scientific domains. 4-Aminopyridine's high basicity and ability to block potassium channels have led to its use as a therapeutic agent. 2-Aminopyridine's diverse pharmacological activities make it a privileged scaffold in drug discovery. In catalysis, the position of the amino group influences the ligand's electronic and steric properties, which can be harnessed to control catalytic activity and selectivity. In materials science, the isomeric position is a key determinant of the photophysical and biological properties of the resulting polymers. This guide has provided a comparative overview of these applications, supported by quantitative data and detailed experimental protocols, to aid researchers in the selection and utilization of the appropriate pyridylaniline isomer for their specific needs. Further research focusing on direct, head-to-head comparisons of all three isomers under identical conditions would be invaluable for a more comprehensive understanding of their structure-property relationships.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-(2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-(2-Pyridyl)aniline, a compound commonly used in synthetic chemistry. Adherence to these procedures is essential to minimize risks to personnel and the environment.

I. Immediate Safety Considerations

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for specific information on hazards, personal protective equipment (PPE), and emergency procedures. Based on the general hazards associated with aromatic amines and pyridine derivatives, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

  • Spill Preparedness: Have a spill kit readily available that includes absorbent materials suitable for chemical spills.[1]

II. Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process to prevent dangerous reactions.[3][4]

  • Designated Waste Container: Dedicate a specific, clearly labeled, and compatible waste container for this compound waste. The container should be made of a material that will not react with the chemical, such as glass or a suitable plastic.[1][4]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).

  • Compatibility: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. In particular, avoid mixing with strong oxidizing agents, acids, or bases to prevent violent reactions.[3][5]

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated filter paper, disposable labware) and liquid waste (e.g., solutions containing the compound) in separate, appropriately labeled containers.[4]

III. Storage of Chemical Waste

Proper storage of hazardous waste is crucial to maintain a safe laboratory environment.

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[3]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[4][5]

  • Container Integrity: Keep the waste container securely sealed when not in use to prevent the release of vapors.[1]

IV. Disposal Procedure

The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to schedule a pickup for the full waste container.[5][6]

  • Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.

  • Container Handover: Ensure the waste container is properly labeled and sealed before handing it over to the disposal personnel.

V. Summary of Disposal Procedures

StepActionKey Considerations
1. Safety & Preparation Wear appropriate PPE and work in a ventilated area.Consult the SDS for specific handling instructions.
2. Waste Segregation Use a dedicated, labeled container for this compound waste.Do not mix with incompatible chemicals. Separate solids and liquids.
3. Waste Storage Store in a designated satellite accumulation area with secondary containment.Keep the container sealed and in a secure location.
4. Final Disposal Arrange for collection by a licensed hazardous waste disposal service.Never dispose of in the sewer or regular trash. Complete all required documentation.

VI. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Consult SDS for This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Use Designated & Labeled Hazardous Waste Container C->D E Segregate Solid & Liquid Waste D->E F Avoid Mixing with Incompatible Chemicals D->F G Store in Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Keep Container Securely Sealed H->I J Contact EHS or Licensed Waste Disposal Vendor I->J K Complete Waste Disposal Documentation J->K L Transfer to Authorized Personnel K->L

Caption: Workflow for the safe disposal of this compound.

By following these established procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability in research and development.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 4-(2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling, storage, and disposal of 4-(2-Pyridyl)aniline is critical for laboratory safety. This document outlines the necessary personal protective equipment (PPE) and procedural steps to minimize risk and ensure a secure research environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Scenario Required Personal Protective Equipment
Low-Volume Handling (e.g., weighing, preparing solutions <100mL) - Gloves: Nitrile or neoprene gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat.
High-Volume Handling (e.g., synthesis, purification >100mL) - Gloves: Double-gloving with nitrile or neoprene gloves. - Eye/Face Protection: Chemical safety goggles and a face shield. - Body Protection: Chemical-resistant lab coat or apron over a standard lab coat. - Respiratory Protection: Use of a certified fume hood is mandatory. If a fume hood is not available or insufficient, a respirator with an organic vapor cartridge is required.
Spill Cleanup - Gloves: Heavy-duty chemical-resistant gloves (e.g., butyl rubber). - Eye/Face Protection: Chemical safety goggles and a face shield. - Body Protection: Chemical-resistant suit or apron. - Respiratory Protection: Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to prevent accidental exposure. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_gather Gather All Necessary Materials prep_fume_hood->prep_gather handle_weigh Weigh Solid Compound prep_gather->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate Complete Handling cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_solid Solid Waste in Labeled Container cleanup_wash->disp_solid Proceed to Disposal disp_liquid Liquid Waste in Labeled Container disp_solid->disp_liquid disp_sharps Contaminated Sharps in Sharps Container disp_liquid->disp_sharps

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste - Collect in a dedicated, clearly labeled, and sealed waste container. - Do not mix with other chemical waste unless compatibility is confirmed.
Liquid Waste - Collect in a dedicated, clearly labeled, and sealed solvent waste container. - The container should be stored in a secondary containment bin.
Contaminated Labware (e.g., glassware, pipette tips) - Rinse with an appropriate solvent and collect the rinsate as liquid waste. - Dispose of non-reusable items as solid waste.
Contaminated PPE - Dispose of as solid chemical waste. - Do not discard in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

cluster_exposure Exposure Event cluster_response Immediate Response cluster_action Follow-Up Action exposure Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing rinse_eyes Rinse Eyes for 15 min eye_contact->rinse_eyes move_fresh_air Move to Fresh Air inhalation->move_fresh_air do_not_induce_vomiting Do Not Induce Vomiting ingestion->do_not_induce_vomiting rinse_skin Rinse Skin for 15 min remove_clothing->rinse_skin seek_medical Seek Immediate Medical Attention rinse_skin->seek_medical rinse_eyes->seek_medical move_fresh_air->seek_medical do_not_induce_vomiting->seek_medical sds Provide SDS to Medical Personnel seek_medical->sds report_incident Report Incident to Supervisor seek_medical->report_incident

Caption: Emergency Response Protocol for this compound Exposure.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the laboratory. Always consult your institution's specific safety protocols and the most current SDS for any chemical before beginning work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.